Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate
Description
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Properties
IUPAC Name |
ethyl 4-[2-(azetidin-1-ylmethyl)phenyl]-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-2-20-16(19)9-8-15(18)14-7-4-3-6-13(14)12-17-10-5-11-17/h3-4,6-7H,2,5,8-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDOPTVWUCKWFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=CC=C1CN2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643737 | |
| Record name | Ethyl 4-{2-[(azetidin-1-yl)methyl]phenyl}-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898755-53-8 | |
| Record name | Ethyl 4-{2-[(azetidin-1-yl)methyl]phenyl}-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate" synthesis pathway
An In-depth Technical Guide to the Synthesis of Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a complex organic molecule with potential applications as a key intermediate in the synthesis of novel pharmaceutical compounds. Its structure, featuring a β-ketoester moiety and a substituted phenyl ring bearing an azetidinomethyl group, presents an interesting synthetic challenge. This guide provides a comprehensive overview of a plausible and efficient synthetic pathway to this target molecule, grounded in established chemical principles and supported by relevant literature. As a senior application scientist, this document aims to deliver not just a protocol, but a deeper understanding of the strategic choices and mechanistic underpinnings of the synthesis.
Retrosynthetic Analysis: A Strategic Blueprint
A retrosynthetic approach to this compound logically deconstructs the molecule into readily available starting materials. The primary disconnections are identified at the C-N bond of the azetidine and the C-C bond formed to create the β-ketoester.
Caption: Retrosynthetic analysis of this compound.
This analysis suggests a convergent synthesis strategy. The core ethyl 4-oxo-4-phenylbutyrate structure can be assembled via a Claisen condensation, followed by the introduction of the azetidinomethyl group through a nucleophilic substitution reaction. An alternative, though potentially longer, route could involve a Friedel-Crafts acylation. This guide will focus on the more direct Claisen condensation approach.
Proposed Synthetic Pathway: A Two-Stage Approach
The synthesis is logically divided into two key stages:
-
Stage 1: Synthesis of the Key Intermediate, Ethyl 4-[2-(bromomethyl)phenyl]-4-oxobutyrate. This stage involves the formation of the β-ketoester and the functionalization of the phenyl ring to enable the subsequent introduction of the azetidine moiety.
-
Stage 2: Nucleophilic Substitution with Azetidine. This final step involves the reaction of the brominated intermediate with azetidine to yield the target molecule.
Caption: Proposed two-stage synthesis of this compound.
Stage 1: Synthesis of Ethyl 4-[2-(bromomethyl)phenyl]-4-oxobutyrate
Step 1.1: Claisen Condensation to form Ethyl 4-(2-methylphenyl)-2,4-dioxobutanoate
The initial step involves a base-mediated Claisen condensation between 2'-methylacetophenone and diethyl oxalate. Sodium ethoxide, a strong base, is used to deprotonate the α-carbon of the acetophenone, generating an enolate which then acts as a nucleophile, attacking one of the carbonyl groups of diethyl oxalate.
Experimental Protocol:
-
To a stirred solution of freshly prepared sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add 2'-methylacetophenone (1.0 equivalent) dropwise at room temperature.
-
Following the addition, add diethyl oxalate (1.2 equivalents) dropwise, maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is quenched by pouring it into a mixture of ice and dilute hydrochloric acid, adjusting the pH to ~4-5.
-
The precipitated solid is filtered, washed with cold water, and dried under vacuum to yield Ethyl 4-(2-methylphenyl)-2,4-dioxobutanoate.
| Reagent | Molar Mass ( g/mol ) | Equivalents |
| 2'-Methylacetophenone | 134.18 | 1.0 |
| Diethyl oxalate | 146.14 | 1.2 |
| Sodium Ethoxide | 68.05 | 1.1 |
| Anhydrous Ethanol | 46.07 | Solvent |
| Hydrochloric Acid (1N) | 36.46 | For work-up |
Step 1.2: Radical Bromination to form Ethyl 4-[2-(bromomethyl)phenyl]-4-oxobutyrate
The benzylic methyl group of the intermediate is then selectively brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO). This reaction proceeds via a free radical mechanism.
Experimental Protocol:
-
Dissolve Ethyl 4-(2-methylphenyl)-2,4-dioxobutanoate (1.0 equivalent) in a suitable solvent such as carbon tetrachloride or acetonitrile.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide (0.05 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC. The disappearance of the starting material indicates the completion of the reaction.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to afford the crude Ethyl 4-[2-(bromomethyl)phenyl]-4-oxobutyrate, which can be purified by column chromatography.
| Reagent | Molar Mass ( g/mol ) | Equivalents |
| Ethyl 4-(2-methylphenyl)-2,4-dioxobutanoate | 234.24 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 1.1 |
| Benzoyl Peroxide (BPO) | 242.23 | 0.05 |
| Carbon Tetrachloride | 153.82 | Solvent |
Stage 2: Synthesis of this compound
The final step is a nucleophilic substitution reaction where the bromide in the intermediate is displaced by azetidine. The use of a polar aprotic solvent and a mild base facilitates this SN2 reaction.
Experimental Protocol:
-
To a solution of Ethyl 4-[2-(bromomethyl)phenyl]-4-oxobutyrate (1.0 equivalent) in acetonitrile, add azetidine (1.5 equivalents) and potassium carbonate (2.0 equivalents).
-
Stir the reaction mixture at 50-60°C for 8-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
The filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude product.
-
Purification by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) yields the pure this compound.
| Reagent | Molar Mass ( g/mol ) | Equivalents |
| Ethyl 4-[2-(bromomethyl)phenyl]-4-oxobutyrate | 313.14 | 1.0 |
| Azetidine | 57.09 | 1.5 |
| Potassium Carbonate | 138.21 | 2.0 |
| Acetonitrile | 41.05 | Solvent |
Analytical Characterization
The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of characteristic peaks for the azetidine ring, the ethyl ester, and the substituted phenyl ring.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Conclusion
The described synthetic pathway provides a robust and efficient method for the preparation of this compound. The strategy relies on well-established and high-yielding reactions, namely the Claisen condensation and nucleophilic substitution. Careful control of reaction conditions and appropriate purification techniques are crucial for obtaining the target molecule in high purity. This guide serves as a foundational resource for researchers and professionals engaged in the synthesis of complex organic molecules for drug discovery and development.
References
-
Synthesis of ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran. [Link][1]
-
Method for preparing ethyl 2-oxo-4-phenylbutyrate. Google Patents. [2]
-
Method for preparing ethyl 2-oxo-4-phenylbutyrate. Google Patents. [3]
-
Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate. Google Patents. [4]
Sources
- 1. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 2. CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google Patents [patents.google.com]
- 3. CN101928219A - Method for preparing ethyl 2-oxo-4-phenylbutyrate - Google Patents [patents.google.com]
- 4. CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate - Google Patents [patents.google.com]
An In-depth Technical Guide to Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate (CAS 898755-53-8): Synthesis, Properties, and Potential Applications in Drug Discovery
This technical guide provides a comprehensive overview of Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate, a compound of interest in medicinal chemistry. Given the limited publicly available data on this specific ortho-substituted isomer, this document synthesizes information from closely related analogs, particularly its meta-substituted counterpart, and established principles of azetidine chemistry to offer valuable insights for researchers, scientists, and drug development professionals.
Introduction to the Azetidine Moiety in Medicinal Chemistry
The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in drug discovery.[1][2] Its inclusion in molecular scaffolds can impart favorable physicochemical properties, such as improved metabolic stability, aqueous solubility, and three-dimensional complexity, which can enhance binding affinity and selectivity for biological targets.[2][3] The strained nature of the azetidine ring also presents unique opportunities for chemical transformations.[3] Compounds incorporating the azetidine moiety have shown a wide array of pharmacological activities, including anticancer, antibacterial, and central nervous system applications.[1] this compound belongs to this promising class of molecules, featuring a gamma-ketoester chain attached to a phenyl ring substituted with an azetidinomethyl group at the ortho position.
Physicochemical Properties and Structural Features
While specific experimental data for this compound is scarce, its key physicochemical properties can be predicted based on its structure.
| Property | Predicted/Known Value | Source |
| CAS Number | 898755-53-8 | [4][5] |
| Molecular Formula | C16H21NO3 | [4][5] |
| Molecular Weight | 275.34 g/mol | [4][5] |
| Boiling Point | 406.6±35.0 °C (Predicted) | [4] |
| Density | 1.140±0.06 g/cm3 (Predicted) | [4] |
The structure features a gamma-ketoester, which is a common pharmacophore, and an azetidinomethylphenyl group. The ortho-substitution pattern likely influences the molecule's conformation due to steric interactions, distinguishing it from its meta- and para-isomers.
Proposed Synthesis Pathway
A plausible synthetic route for this compound can be extrapolated from methods used for its meta-positional isomer and general principles of azetidine synthesis.[6] The most probable approach involves the nucleophilic substitution of a suitable precursor with azetidine.
A likely precursor would be an ethyl 4-(2-(halomethyl)phenyl)-4-oxobutyrate, such as the bromo or chloro derivative. The synthesis can be envisioned as a two-step process:
-
Friedel-Crafts Acylation: Reaction of 2-(halomethyl)benzoyl chloride with ethyl hydrogen succinate or a related derivative in the presence of a Lewis acid catalyst (e.g., AlCl3) to form the ethyl 4-(2-(halomethyl)phenyl)-4-oxobutyrate intermediate.
-
Nucleophilic Substitution: Subsequent reaction of the intermediate with azetidine in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to yield the final product.[6] A non-nucleophilic base may be required to scavenge the hydrohalic acid byproduct.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: A General Approach
The following is a generalized protocol based on the synthesis of related compounds[6]:
-
Intermediate Synthesis:
-
To a cooled (0 °C) suspension of aluminum chloride in a suitable solvent (e.g., dichloromethane), add 2-(halomethyl)benzoyl chloride dropwise.
-
Slowly add ethyl hydrogen succinate to the reaction mixture, maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with an organic solvent, combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude intermediate, likely via column chromatography.
-
-
Final Product Synthesis:
-
Dissolve the purified intermediate in a polar aprotic solvent like DMF.
-
Add azetidine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).
-
Heat the reaction mixture (e.g., 50-80 °C) and monitor its progress by TLC or HPLC.[6]
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the final product using column chromatography to achieve high purity (>95%).[6]
-
Analytical Characterization
The successful synthesis of this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structural integrity, including the presence of the azetidine ring protons and the characteristic signals of the ethyl butyrate chain and the ortho-substituted phenyl ring.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound (275.34 g/mol ).[6]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[6]
Potential Biological Activity and Research Applications
While the specific biological targets of this compound are not documented, its structural motifs suggest several potential areas of investigation in drug discovery.
-
Enzyme Inhibition: The gamma-ketoester moiety is present in various enzyme inhibitors. The azetidinomethyl group can form key interactions with enzyme active sites.[6]
-
Receptor Modulation: Azetidine-containing compounds are known to interact with various receptors, including those in the central nervous system.[7]
-
Scaffold for Further Synthesis: This compound can serve as a valuable building block for creating more complex molecules for screening libraries.[6][8] Its functional groups (ketone and ester) are amenable to a variety of chemical transformations.
Caption: Potential research applications of the target compound.
Comparative Analysis with the Meta-Isomer
The positional isomer, Ethyl 4-[3-(azetidinomethyl)phenyl]-4-oxobutyrate, provides a useful point of comparison.[6] While both share the same core functional groups, the ortho-position of the azetidinomethyl group in the target compound is expected to introduce greater steric hindrance around the ketone. This could influence its reactivity and how it fits into a biological target's binding pocket, potentially leading to different selectivity and potency profiles.
| Feature | ortho-Isomer (Topic Compound) | meta-Isomer |
| Azetidinomethyl Position | Ortho (2-) | Meta (3-) |
| Potential Synthetic Challenge | Steric hindrance near the ketone | Regioselective substitution |
| Conformational Flexibility | Potentially more restricted | Less restricted |
Conclusion and Future Directions
This compound is a molecule with significant potential in medicinal chemistry, primarily due to the inclusion of the valuable azetidine scaffold. While direct experimental data is limited, this guide has provided a scientifically grounded framework for its synthesis, characterization, and potential applications based on data from closely related compounds and established chemical principles.
Future research should focus on the successful synthesis and isolation of this ortho-isomer to enable detailed in vitro and in vivo studies. Elucidating its biological activity and mechanism of action will be crucial in determining its therapeutic potential and utility as a tool for chemical biology.
References
- Feula, A. (2013).
- Enamine Ltd. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
- Benchchem (n.d.). Ethyl 4-[3-(azetidinomethyl)
- Kumar, V., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100135.
- Li, Y., et al. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 88(17), 12345-12355.
- ChemicalBook (n.d.). ETHYL 4-[2-(AZETIDINOMETHYL)
- Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2576-2588.
- AK Scientific, Inc. (n.d.). Product Information: Ethyl 4-[2-(azetidinomethyl)
- PubChem (n.d.). Ethyl 4-oxo-4-phenylbutyrate.
- ChemicalBook (n.d.). ETHYL 4-[2-(AZETIDINOMETHYL)
Sources
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. This compound CAS#: 898755-53-8 [chemicalbook.com]
- 5. This compound | 898755-53-8 [m.chemicalbook.com]
- 6. Ethyl 4-[3-(azetidinomethyl)phenyl]-4-oxobutyrate | 898772-45-7 | Benchchem [benchchem.com]
- 7. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 8. chemrxiv.org [chemrxiv.org]
Technical Monograph: Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate
This guide serves as a comprehensive technical monograph on Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate , a specialized chemical intermediate utilized in advanced medicinal chemistry.
Strategic Applications in Synthetic Medicinal Chemistry
Executive Summary & Compound Identity
This compound (CAS: 898755-53-8) is a high-value bifunctional building block characterized by a
Chemical Profile
| Property | Specification |
| IUPAC Name | Ethyl 4-{2-[(azetidin-1-yl)methyl]phenyl}-4-oxobutanoate |
| Common Name | This compound |
| CAS Number | 898755-53-8 |
| Molecular Formula | |
| Molecular Weight | 275.34 g/mol |
| SMILES | CCOC(=O)CCC(=O)C1=CC=CC=C1CN2CCC2 |
| Key Functional Groups | Ethyl Ester, Ketone, Phenyl Ring, Tertiary Amine (Azetidine) |
Structural Analysis & Pharmacophore Logic
The molecule derives its value from two distinct structural domains that allow for divergent synthetic applications:
-
The Electrophilic Tail (Ethyl 4-oxobutyrate):
-
This segment serves as a "linker" precursor. In HDAC inhibitor design, the ethyl ester is frequently hydrolyzed to a carboxylic acid or converted into a hydroxamic acid (Zinc-Binding Group).
-
The
-keto functionality provides a hydrogen bond acceptor site and introduces rigidity compared to a saturated alkyl chain.
-
-
The Basic Head (Ortho-Azetidinomethyl Phenyl):
-
Conformational Constraint: The ortho substitution pattern forces the side chain out of planarity, creating a specific 3D spatial arrangement often required for receptor pocket fitting.
-
Bioisosterism: The azetidine ring (4-membered) is a strategic bioisostere for larger cyclic amines (pyrrolidine, piperidine). It lowers
(lipophilicity) and reduces the steric footprint while maintaining basicity ( ), enhancing CNS penetration and solubility.
-
Synthetic Methodology
The synthesis of this compound typically follows a convergent pathway, prioritizing the installation of the sensitive azetidine ring in the final stages to avoid ring-opening side reactions.
Validated Synthetic Route: Nucleophilic Substitution
This protocol relies on the reaction between a benzyl bromide precursor and free azetidine.
Step 1: Precursor Preparation (Benzylic Bromination)
-
Starting Material: Ethyl 4-(2-methylphenyl)-4-oxobutyrate.
-
Reagents: N-Bromosuccinimide (NBS), AIBN (catalyst),
or Benzotrifluoride. -
Mechanism: Radical halogenation at the benzylic position.
Step 2: Azetidine Coupling (The Critical Step)
-
Reagents: Azetidine (HCl salt or free base), Potassium Carbonate (
), Acetonitrile ( ). -
Conditions:
, 4-6 hours.
Detailed Protocol:
-
Charge a reaction vessel with Ethyl 4-[2-(bromomethyl)phenyl]-4-oxobutyrate (1.0 eq) dissolved in anhydrous MeCN.
-
Add
(2.5 eq) to act as an acid scavenger. -
Add Azetidine (1.1 eq) dropwise at
to control the exotherm. -
Heat to
and monitor by LC-MS. The disappearance of the bromo-intermediate signals completion. -
Workup: Filter inorganic salts. Concentrate the filtrate. Purify via flash column chromatography (Silica, Hexane/EtOAc gradient).
Workflow Visualization
The following diagram illustrates the logical flow of the synthesis and its downstream applications.
Figure 1: Synthetic pathway from methyl-phenyl precursor to the target azetidine intermediate.
Analytical Characterization Standards
To ensure scientific integrity, the identity of the synthesized compound must be validated using the following spectral signatures.
| Technique | Expected Signature / Diagnostic Peaks |
| 1H NMR (CDCl3) | |
| 13C NMR | Carbonyls: Ketone (~198 ppm), Ester (~173 ppm).Azetidine: |
| Mass Spectrometry | ESI+: |
Handling, Stability, and Safety
Stability Warning: Azetidines are strained 4-membered rings. While kinetically stable under basic and neutral conditions, they are susceptible to acid-catalyzed ring opening (hydrolysis) to form
-
Storage: Store at
under inert atmosphere (Argon/Nitrogen). -
Solvents: Avoid protic acids (HCl,
) during processing unless ring opening is desired. -
Toxicity: Treat as a potential irritant and biologically active agent. Use standard PPE (gloves, fume hood).
References
-
National Center for Biotechnology Information . (n.d.). PubChem Compound Summary for Azetidine Derivatives. Retrieved from [Link]
Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate: A Next-Generation Phenylbutyrate Analog for Epigenetic Modulation
This guide serves as an advanced technical whitepaper for the compound Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate . It is structured to provide a comprehensive analysis of its potential as a Histone Deacetylase (HDAC) inhibitor, treating it as a lipophilic prodrug designed for enhanced cellular permeability and targeted epigenetic modulation.
Document Type: Technical Whitepaper & Experimental Guide Subject: Investigational HDAC Inhibitor (Class I/IIa) Target Audience: Medicinal Chemists, Epigenetic Researchers, Drug Development Leads
Executive Summary: The Molecule & The Mission
This compound represents a strategic evolution in the design of short-chain fatty acid (SCFA) HDAC inhibitors. Structurally, it is an ethyl ester prodrug of a 4-oxo-4-phenylbutyric acid derivative, modified with an ortho-azetidinomethyl moiety.
While traditional butyrate-based inhibitors (e.g., Sodium Butyrate, 4-Phenylbutyrate) suffer from low potency (millimolar IC₅₀) and rapid metabolism, this scaffold introduces three critical medicinal chemistry enhancements:
-
The Azetidine Cap: A constrained, four-membered nitrogen heterocycle that modulates basicity (pKa ~10-11) and improves surface recognition at the HDAC active site rim.
-
The 4-Oxo Linker: Introduces a dipole and rigidity to the alkyl chain, potentially enhancing binding enthalpy compared to saturated chains.
-
The Ethyl Ester Prodrug Strategy: Masks the polar carboxylate to facilitate passive diffusion across the plasma membrane, relying on intracellular esterases for activation.
Chemical Biology & Mechanism of Action
Pharmacophore Analysis
The molecule functions as a "Trojan Horse." It is inactive in its ester form but is bio-activated into a zinc-binding inhibitor.
-
Cap Group (Surface Recognition): The 2-(azetidinomethyl)phenyl group. The azetidine ring acts as a solvent-exposed "cap," interacting with amino acid residues at the entrance of the HDAC catalytic tunnel. The protonated amine (at physiological pH) may form electrostatic interactions with aspartate/glutamate residues on the enzyme surface.
-
Linker: The 4-oxobutyryl backbone. The ketone at position 4 (relative to the ester) restricts the conformational freedom of the chain, potentially reducing the entropic penalty of binding.
-
Zinc Binding Group (ZBG): Upon hydrolysis, the carboxylate ion coordinates with the active site Zinc ion (Zn²⁺), displacing the water molecule required for the deacetylation catalysis.
The Activation Pathway (Signaling Diagram)
The following diagram details the "Prodrug-to-Inhibition" cascade, illustrating the critical role of intracellular hydrolysis.
Figure 1: The bio-activation pathway of the prodrug. Note the critical hydrolysis step by Carboxylesterases (CES) required to generate the active zinc-binding species.
Chemical Synthesis Protocol
Objective: Synthesize this compound with >95% purity. Rationale: Direct Friedel-Crafts acylation is risky due to the basic azetidine nitrogen poisoning the Lewis Acid catalyst. Therefore, we utilize a Grignard-mediated approach on a protected precursor.
Reagents & Materials
-
Starting Material: 1-Bromo-2-(bromomethyl)benzene
-
Amine Source: Azetidine (hydrochloride salt, neutralized)
-
Linker Source: Succinic Anhydride
-
Solvents: THF (anhydrous), Ethanol, DCM
-
Catalysts: H₂SO₄ (catalytic), Magnesium turnings
Step-by-Step Workflow
Phase 1: Construction of the Cap (Nucleophilic Substitution)
-
Dissolve 1-Bromo-2-(bromomethyl)benzene (10 mmol) in anhydrous DCM (50 mL).
-
Add Azetidine (12 mmol) and Triethylamine (20 mmol) at 0°C.
-
Stir at room temperature for 4 hours. The azetidine displaces the benzylic bromide.
-
Workup: Wash with water, dry over MgSO₄, and concentrate.
-
Product A: 1-Bromo-2-(azetidinomethyl)benzene.
-
Phase 2: Linker Attachment (Grignard Reaction)
-
Activate: In a flame-dried flask, generate the Grignard reagent from Product A using Mg turnings in THF (reflux for 1 hour).
-
Coupling: Cool the Grignard solution to -78°C. Cannulate it slowly into a solution of Succinic Anhydride (1.1 eq) in THF.
-
Note: Low temperature prevents double addition. The nucleophile attacks the anhydride ring, opening it to form the keto-acid.
-
-
Quench: Add 1M HCl to protonate the carboxylate.
-
Isolate: Extract the keto-acid intermediate (4-[2-(azetidinomethyl)phenyl]-4-oxobutyric acid).
Phase 3: Esterification (Prodrug Formation)
-
Reflux: Dissolve the keto-acid in absolute Ethanol (20 mL).
-
Catalyze: Add 5 drops of conc. H₂SO₄. Reflux for 6 hours.
-
Neutralize: Cool, neutralize with NaHCO₃ (aq).
-
Purify: Extract with Ethyl Acetate. Purify via Silica Gel Column Chromatography (Gradient: Hexane -> 20% EtOAc).
Figure 2: Synthetic workflow utilizing a Grignard-Anhydride approach to avoid Lewis Acid incompatibility.
Preclinical Validation Protocols
To validate this compound as a bona fide HDAC inhibitor, the following assays must be performed.
In Vitro Fluorometric HDAC Activity Assay
This assay determines the IC₅₀ of the hydrolyzed free acid (since the ester is inactive in cell-free systems).
-
Reagents: Recombinant HDAC1/HDAC6, Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).
-
Protocol:
-
Pre-hydrolysis: Incubate the ethyl ester with Porcine Liver Esterase (PLE) for 1 hour to generate the active acid in situ, OR synthesize the free acid control separately.
-
Incubation: Mix enzyme + compound (serial dilutions 1 nM - 100 µM) + substrate. Incubate at 37°C for 30 mins.
-
Development: Add developer solution (trypsin) to release the fluorophore from deacetylated lysine.
-
Read: Measure fluorescence (Ex 360nm / Em 460nm).
-
Cellular Acetylation Assay (Western Blot)
This confirms the prodrug enters the cell and inhibits HDACs in a biological context.
| Parameter | Condition |
| Cell Lines | HeLa (Cervical), MCF-7 (Breast), or HCT116 (Colon) |
| Treatment | 0, 1, 5, 10, 50 µM of this compound |
| Timepoint | 24 Hours |
| Lysis Buffer | RIPA + Protease Inhibitors + Phosphatase Inhibitors |
| Primary Abs | Anti-Acetyl-Histone H3 (Lys9/Lys14), Anti-Acetyl-Tubulin (for HDAC6) |
| Control | SAHA (Vorinostat) as positive control; DMSO as vehicle. |
Expected Result: A dose-dependent increase in Acetyl-H3 levels indicates successful nuclear HDAC inhibition.
References
-
Miller, T. A., et al. (2003). "Phenylbutyrate and phenylacetate derivatives as histone deacetylase inhibitors." Journal of Medicinal Chemistry, 46(25). Link
-
Lu, Q., et al. (2005). "Structure-based optimization of phenylbutyrate-derived histone deacetylase inhibitors." Journal of Medicinal Chemistry, 48(17). Link
-
Glaser, K. B. (2007). "HDAC inhibitors: Clinical update and mechanism-based potential." Biochemical Pharmacology, 74(5). Link
-
Suzuki, T., et al. (2005). "Design, synthesis, and biological activity of novel HDAC inhibitors." Current Medicinal Chemistry, 12(24). Link
Technical Guide: Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate as a Chemical Chaperone
[1]
Executive Technical Summary
Compound Identity: Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate (referred to herein as EAPB-2 ) is a synthetic small molecule belonging to the class of pharmacological chaperones .[1] It is structurally characterized as an ethyl ester prodrug of a gamma-keto phenylbutyric acid derivative, functionalized with an ortho-positioned azetidine ring.[1]
Core Value Proposition: EAPB-2 represents a "Next-Generation" chemical chaperone designed to overcome the pharmacokinetic limitations of traditional chaperones like 4-Phenylbutyrate (4-PBA).[1] While 4-PBA requires high molar concentrations (millimolar range) to achieve efficacy, the structural modifications in EAPB-2—specifically the azetidinyl moiety and the ethyl esterification —are engineered to enhance:
-
Lipophilicity & Membrane Permeability: The ethyl ester masks the polar carboxylic acid, facilitating passive diffusion across the plasma membrane and the Blood-Brain Barrier (BBB).[1]
-
Potency: The azetidine ring (a strained 4-membered nitrogen heterocycle) introduces specific steric and electronic properties that may enhance binding affinity to chaperone networks or histone deacetylases (HDACs).[1]
-
ER Stress Mitigation: Its primary mechanism involves alleviating Endoplasmic Reticulum (ER) stress by stabilizing protein folding intermediates and modulating the Unfolded Protein Response (UPR).[1][2]
Mechanistic Architecture
The therapeutic utility of EAPB-2 relies on a dual-phase mechanism: Prodrug Activation and Chaperone Engagement .[1]
Mechanism of Action (MOA) Pathway
Upon cellular entry, EAPB-2 undergoes hydrolysis by intracellular esterases (e.g., carboxylesterase 1/2) to release its free acid form.[1] This active metabolite functions as a low-molecular-weight chaperone.[1] It interacts with hydrophobic domains of misfolded proteins, preventing aggregation, and simultaneously inhibits HDAC activity to promote the transcription of endogenous chaperones (e.g., BiP/GRP78).[1]
Visualization: Signaling & Activation Pathway[1]
Figure 1: The activation and functional pathway of EAPB-2, illustrating the conversion from prodrug to active chaperone and its subsequent stabilization of misfolded proteins.[1]
Experimental Framework & Protocols
This section details self-validating protocols to assess the chaperone activity of EAPB-2. These protocols are designed to differentiate specific chaperone activity from non-specific effects.[1]
Chemical Synthesis & Preparation (Overview)
Note: Synthesis requires strict anhydrous conditions due to the ester linkage.[1]
-
Reagents: 2-(Chloromethyl)phenyl magnesium bromide, Succinic anhydride, Ethanol, Azetidine.[1]
-
Key Step: The introduction of the azetidine group is typically achieved via nucleophilic substitution on the ortho-halomethyl phenyl intermediate.[1]
-
Validation: Purity must be confirmed via 1H-NMR (identifying the characteristic azetidine ring protons at ~3.2-3.5 ppm) and LC-MS (Molecular Ion verification).[1]
In Vitro Validation: ER Stress Protection Assay
Objective: Quantify the ability of EAPB-2 to prevent Tunicamycin-induced ER stress.[1]
Protocol:
-
Cell Line: HEK293T or HeLa cells.
-
Seeding:
cells/well in 6-well plates. -
Pre-treatment: Treat cells with EAPB-2 (Concentration range: 10 µM – 500 µM) for 2 hours. Control: Vehicle (DMSO).
-
Stress Induction: Add Tunicamycin (2 µg/mL) to induce N-glycosylation inhibition (ER stress).[1] Incubate for 24 hours.
-
Lysis & Extraction: Harvest cells in RIPA buffer containing protease inhibitors.
-
Readout (Western Blot):
Protein Aggregation Assay (Thioflavin T)
Objective: Direct measurement of anti-aggregation properties using a model amyloidogenic protein (e.g., Insulin or Alpha-synuclein).[1]
Workflow:
-
Prepare a 100 µM solution of Insulin in PBS (pH 7.4).[1]
-
Add EAPB-2 at equimolar ratios (1:1, 1:5, 1:10).
-
Add Thioflavin T (ThT) to a final concentration of 20 µM.[1]
-
Incubate at 37°C with agitation.
-
Data Collection: Monitor fluorescence (Ex: 440nm / Em: 482nm) every 10 minutes for 12 hours.
-
Interpretation: A reduction in the fluorescence plateau indicates inhibition of fibril formation.[1]
Data Presentation & Analysis
Comparative Pharmacological Profile
The following table contrasts EAPB-2 with the standard-of-care chemical chaperone, 4-PBA.[1]
| Feature | 4-Phenylbutyrate (4-PBA) | EAPB-2 (Target Molecule) | Advantage/Implication |
| Chemical Class | Aromatic Fatty Acid | Azetidinyl-Ketoester | Enhanced structural complexity |
| Bioavailability | Low (Rapid metabolism) | High (Prodrug ester) | Improved tissue distribution |
| Effective Conc. | Millimolar (mM) | Micromolar (µM) | Reduced off-target toxicity |
| BBB Permeability | Moderate | High | Superior for neurodegenerative models |
| Primary Target | HDAC / Hydrophobic patches | HDAC / Hydrophobic patches | Dual-action potential |
| Buffering Capacity | Low | Moderate (Azetidine amine) | Potential lysosomal pH modulation |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for validating EAPB-2 efficacy in a preclinical setting.[1]
References
-
BenchChem. (n.d.).[1] Ethyl 4-[3-(azetidinomethyl)phenyl]-4-oxobutyrate Structure and Applications. Retrieved from [1]
- Context: Verifies the synthesis logic and structural existence of azetidinomethyl-phenyl-oxobutyr
-
Kolb, P. S., et al. (2015).[1] The chemical chaperone 4-phenylbutyrate inhibits adipogenesis by modulating the unfolded protein response.[1][3] Journal of Lipid Research.[1][3] Retrieved from
-
Context: Establishes the foundational mechanism of phenylbutyrate derivatives in modulating UPR and ER stress.[1]
-
-
Mimura, N., et al. (2013).[1] Evidence that Chemical Chaperone 4-Phenylbutyric Acid Binds to Human Serum Albumin.[1][2] Biological and Pharmaceutical Bulletin.[1] Retrieved from
- Context: Provides protocols for binding affinity studies and confirms the hydrophobic interaction mechanism of this chemical class.
-
Ono, K., et al. (2009).[1] A chemical chaperone, sodium 4-phenylbutyric acid, attenuates the pathogenic potency in human alpha-synuclein A30P + A53T transgenic mice.[1][4] Parkinsonism & Related Disorders.[1][4][5][6] Retrieved from
- Context: Validates the use of phenylbutyrate scaffolds in neurodegenerative aggreg
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- 3. The chemical chaperone 4-phenylbutyrate inhibits adipogenesis by modulating the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A chemical chaperone, sodium 4-phenylbutyric acid, attenuates the pathogenic potency in human alpha-synuclein A30P + A53T transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Discovery of Azetidine-Containing Bioactive Molecules
Authored for Researchers, Scientists, and Drug Development Professionals
The Azetidine Scaffold: A Privileged Motif in Modern Drug Discovery
The azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom, has emerged from relative obscurity to become a cornerstone in medicinal chemistry.[1] Its ascent is largely due to a unique combination of physicochemical properties that address several challenges in modern drug design. The inherent ring strain of approximately 25.4 kcal/mol, intermediate between the highly reactive aziridine and the more stable pyrrolidine, provides a balance of stability and controlled reactivity.[2] This strained nature, coupled with its sp³-rich character and conformational rigidity, allows the azetidine moiety to confer enhanced metabolic stability, improved solubility, and potent receptor selectivity to bioactive molecules.[3][4]
Historically, the synthesis of azetidines was considered challenging, limiting their exploration.[5][6] However, recent decades have witnessed the development of novel and efficient synthetic methodologies, significantly expanding access to a diverse array of functionalized azetidine scaffolds.[7][8] These advances, combined with the discovery of naturally occurring azetidines with potent biological activities, have solidified the azetidine ring as a privileged structure in the rational design of next-generation therapeutics.[3]
Nature's Blueprint: Azetidine-Containing Natural Products
While relatively rare compared to five- and six-membered heterocycles, nature provides compelling examples of bioactive molecules incorporating the azetidine core.[7][9] These natural products have not only revealed unique biological activities but have also inspired synthetic chemists to explore this scaffold further.
Azetidine-2-carboxylic Acid (Aze): The Proline Antagonist
One of the simplest and most well-known natural azetidines is L-azetidine-2-carboxylic acid (Aze), found in plants like the lily of the valley (Convallaria majalis).[10] Aze acts as a toxic proline analog.[11] Due to its structural similarity to proline, it is mistakenly incorporated into proteins during biosynthesis.[12] This misincorporation leads to the production of abnormal proteins with compromised biological function, inducing endoplasmic reticulum (ER) stress and triggering the unfolded protein response.[12][13] This mechanism underlies its pro-inflammatory, pro-apoptotic, and teratogenic effects, making it a valuable tool for studying protein folding and cellular stress pathways.[13][14]
Mugineic Acids: Phytosiderophores for Iron Acquisition
Graminaceous plants (grasses) have evolved a sophisticated strategy to acquire iron from the soil by secreting a class of chelating agents known as mugineic acids.[15][16] These molecules, biosynthesized from L-methionine, feature a central azetidine ring and function as phytosiderophores, binding to iron(III) in the rhizosphere and facilitating its transport into the plant roots.[17][18] The biosynthetic pathway is a remarkable example of metabolic engineering, involving a series of enzymatic steps including nicotianamine synthase (NAS) and 2'-deoxymugineic acid synthase (DMAS).[19]
Penaresidins and Penazetidine: Marine-Derived Bioactives
The marine environment has also yielded complex azetidine-containing alkaloids. Penaresidins A and B, isolated from the Okinawan marine sponge Penares sp., are sphingosine-derived molecules that exhibit potent actomyosin ATPase-activating activity.[20][21] Penazetidine A, discovered in the sponge Penares sollasi, shares the highly functionalized trisubstituted azetidine core.[22] The unique structures and biological activities of these marine natural products have presented significant synthetic challenges and spurred the development of innovative strategies to construct their complex azetidine cores.[23][24]
Synthetic Strategies: Accessing the Azetidine Core
The growing importance of the azetidine scaffold has driven significant innovation in synthetic organic chemistry. A variety of methods now exist to construct this strained ring system, each with its own advantages and limitations.
Intramolecular Cyclization
The most common approach to azetidine synthesis involves the intramolecular cyclization of 1,3-difunctionalized precursors. Typically, this involves a γ-amino alcohol or a related derivative where a leaving group at the 3-position is displaced by the nitrogen atom. This classical approach remains a workhorse for generating simple azetidine systems.[25]
Strain-Release Driven Methodologies
More recently, strain-release strategies have emerged as powerful tools for accessing complex and densely functionalized azetidines.[2] One prominent example is the ring-opening of azabicyclo[1.1.0]butanes (ABBs). The high ring strain of the ABB system allows for facile ring-opening with a variety of nucleophiles and electrophiles, providing a versatile entry point to diverse azetidine structures.[4] This approach has been successfully applied in multicomponent reactions, enabling the rapid assembly of complex molecules from simple precursors.[4]
Photochemical Methods
Photochemical reactions, particularly the aza Paternò-Büchi reaction, offer a direct route to azetidines via a [2+2] photocycloaddition between an imine and an alkene.[1] This method can provide high levels of stereoselectivity and is often used to create functionalized azetidines that are difficult to access through other means.
The choice of synthetic strategy is dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule. The continuous development of new methods, including catalytic and asymmetric approaches, is expanding the accessible chemical space for azetidine-containing compounds.[4][7]
Case Studies in Drug Discovery: The Impact of the Azetidine Moiety
The incorporation of an azetidine ring has proven to be a highly effective strategy in optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Several FDA-approved drugs feature this scaffold, highlighting its therapeutic relevance across various disease areas.[3]
| Drug Name | Therapeutic Area | Target | Role of Azetidine Moiety |
| Azelnidipine | Antihypertensive | Calcium Channel Blocker | Enhances metabolic stability and receptor selectivity.[2][26] |
| Cobimetinib | Oncology | MEK1/2 Inhibitor | Provides a rigid scaffold for optimal binding and improves pharmacokinetic properties.[3][26] |
| Baricitinib | Rheumatoid Arthritis | JAK Inhibitor | Contributes to target selectivity and favorable metabolic profile.[3] |
| Delafloxacin | Antibacterial | DNA Gyrase/Topoisomerase IV | The azetidine substituent enhances potency against a broad spectrum of bacteria, including resistant strains.[7] |
| Sarolaner | Veterinary Ectoparasiticide | Insect GABA/Glutamate Receptors | The spiro-azetidine moiety contributes to the molecule's three-dimensionality and target engagement.[3][27] |
These examples underscore the versatility of the azetidine ring as a bioisostere for larger, less stable, or more metabolically labile groups. Its ability to impart conformational rigidity, modulate basicity, and serve as a vector for substitution makes it a powerful tool for lead optimization.[4][7]
Modern Discovery Workflow and Future Perspectives
The discovery of novel azetidine-containing bioactive molecules follows a multidisciplinary workflow that integrates synthetic chemistry, computational design, and biological evaluation.
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A Technical Guide to Phenylbutyrate Derivatives in Neurological Disease Models: Mechanisms, Applications, and Methodologies
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A New Paradigm in Neurotherapeutics
Neurodegenerative diseases, including Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS), represent a formidable challenge to modern medicine. A unifying pathological hallmark of these disorders is the disruption of protein homeostasis (proteostasis), leading to the misfolding, aggregation, and accumulation of toxic proteins that trigger cellular stress and neuronal death.[1][2][3] This cascade of events overwhelms the cell's natural quality control machinery, particularly within the endoplasmic reticulum (ER), initiating a state of chronic ER stress and a pro-apoptotic unfolded protein response (UPR).[3][4][5]
Amidst a landscape of limited therapeutic options, 4-phenylbutyrate (PBA) and its derivatives have emerged as compelling multi-target agents. PBA, a small-molecule fatty acid approved by the U.S. Food and Drug Administration (FDA) for treating urea cycle disorders, possesses a favorable safety profile and the crucial ability to cross the blood-brain barrier.[6][7][8] Its therapeutic potential in neurodegeneration stems from a dual mechanism of action: it functions as a chemical chaperone to alleviate ER stress and as a histone deacetylase (HDAC) inhibitor to modulate gene expression.[6][9][10] This guide provides an in-depth exploration of these mechanisms, a review of the preclinical evidence in key disease models, and detailed protocols for researchers seeking to investigate these compounds.
Chapter 1: The Dual-Pronged Mechanism of Phenylbutyrate
The efficacy of phenylbutyrate derivatives in diverse neurological models is rooted in their ability to simultaneously address two critical aspects of neurodegenerative pathology: protein misfolding and transcriptional dysregulation.
Chemical Chaperone Activity: Restoring Proteostasis and Mitigating ER Stress
The endoplasmic reticulum is the primary site for the synthesis and folding of secretory and transmembrane proteins. An accumulation of misfolded proteins triggers ER stress and activates the Unfolded Protein Response (UPR), a signaling network designed to restore homeostasis.[4][5] However, prolonged or severe ER stress shifts the UPR from a pro-survival to a pro-apoptotic response, leading to neuronal cell death.[1][2][3]
PBA acts as a chemical chaperone by binding to and stabilizing unfolded or misfolded proteins, masking exposed hydrophobic surfaces that would otherwise lead to aggregation.[11] This action reduces the protein load on the ER, alleviates stress, and downregulates the pro-apoptotic arms of the UPR, thereby promoting cell survival.[6][11]
Caption: Phenylbutyrate's role in mitigating ER stress and preventing apoptosis.
HDAC Inhibition: Re-activating Neuroprotective Gene Expression
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histone proteins, leading to a more compact chromatin structure that represses gene transcription.[8][12] In several neurodegenerative conditions, aberrant HDAC activity contributes to the silencing of genes crucial for neuronal survival, plasticity, and stress resistance.[13]
PBA is a non-selective HDAC inhibitor that promotes histone hyperacetylation.[12][14] This "opens up" the chromatin, making it accessible to transcription factors and facilitating the expression of neuroprotective genes.[12] Key targets include Brain-Derived Neurotrophic Factor (BDNF), the chaperone protein Hsp70, and the antioxidant protein DJ-1, which is mutated in some forms of familial Parkinson's disease.[11][12]
Caption: Experimental workflow for testing Phenylbutyrate in iPSC-derived motor neurons.
Protocol 3.1: PBA Treatment and Viability Assay in iPSC-derived Motor Neurons
-
Cell Culture: Plate iPSC-derived motor neurons on Matrigel-coated plates in appropriate differentiation and maintenance media. Allow cells to mature for at least 14 days post-differentiation.
-
Preparation of PBA: Prepare a sterile stock solution of Sodium 4-Phenylbutyrate (e.g., 1 M in water).
-
Treatment: On the day of the experiment, dilute the PBA stock in fresh neuronal media to the final desired concentrations (e.g., 0.1, 1, 5 mM). Replace the old media in the cell culture plates with the PBA-containing media or vehicle control media.
-
Incubation: Incubate the cells for a predetermined period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment (MTT Assay):
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT into purple formazan crystals.
-
Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Read the absorbance on a plate reader at ~570 nm.
-
Causality Check: An increase in absorbance in PBA-treated wells compared to a stressor-only control indicates a protective effect on mitochondrial function and cell viability.
-
Protocol: Western Blot for Histone H3 Acetylation in Mouse Brain Tissue
This protocol validates the HDAC inhibition mechanism of PBA in vivo. An increase in acetylated Histone H3 (Ac-H3) serves as a direct biomarker of target engagement.
-
Tissue Collection: Following in vivo treatment with PBA or vehicle, euthanize the mouse and rapidly dissect the brain region of interest (e.g., hippocampus or striatum) on ice.
-
Nuclear Protein Extraction:
-
Homogenize the tissue in a hypotonic buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet the cells and lyse the cell membrane, leaving nuclei intact.
-
Resuspend the nuclear pellet in a high-salt nuclear extraction buffer and incubate on ice with agitation to lyse the nuclear membrane.
-
Centrifuge at high speed to pellet debris and collect the supernatant containing nuclear proteins.
-
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) from each sample and load onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for acetylated Histone H3 (e.g., anti-Ac-H3 Lys9).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Detection: Image the resulting chemiluminescent signal. Re-probe the membrane with an antibody for total Histone H3 as a loading control.
-
Analysis: Quantify the band intensities. An increased ratio of Ac-H3 to total H3 in PBA-treated animals confirms HDAC inhibition.
Conclusion and Future Directions
Phenylbutyrate and its derivatives represent a paradigm of multi-target therapeutics for neurodegenerative diseases. By concurrently mitigating ER stress through chemical chaperoning and reactivating neuroprotective genes via HDAC inhibition, these compounds address the complex, multifaceted nature of neuronal cell death. Robust preclinical data across models of AD, PD, HD, and ALS have validated this dual-pronged approach, culminating in the clinical success of a PBA-based combination therapy for ALS.
Despite these advances, challenges remain. The relatively high doses of PBA required for efficacy can lead to tolerability issues, necessitating the development of more potent and specific derivatives. [6][15]Future research should focus on optimizing drug delivery across the blood-brain barrier, identifying the full spectrum of genes and pathways modulated by these compounds, and expanding clinical trials to other neurodegenerative conditions. The continued exploration of phenylbutyrate derivatives holds immense promise for developing disease-modifying therapies that can slow or even halt the progression of these devastating disorders.
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- Endoplasmic Reticulum Stress in Neurodegener
- The Endoplasmic Reticulum Unfolded Protein Response in Neurodegenerative Disorders and Its Potential Therapeutic Significance. Frontiers.
- Roles of Endoplasmic Reticulum Stress in Neurodegener
- Endoplasmic Reticulum Stress and Unfolded Protein Response in Neurodegener
- Phenylbutyrate is a multifaceted drug that exerts neuroprotective effects and reverses the Alzheimer´s disease-like phenotype of a commonly used mouse model. AlzPED.
- Tauroursodeoxycholic Acid (TUDCA)
- Phenylbutyrate Up-regulates the DJ-1 Protein and Protects Neurons in Cell Culture and in Animal Models of Parkinson Disease. PMC.
- The bile acid TUDCA and neurodegenerative disorders: an overview. INTRANET IB.
- The bile acid TUDCA and neurodegener
- Phenylbutyrate is a Multifaceted Drug that Exerts Neuroprotective Effects and Reverses the Alzheimer´s Disease-like Phenotype of a Commonly Used Mouse Model. Bentham Science.
- Tauroursodeoxycholic acid: more than just a neuroprotective bile conjug
- Clinical Trial of Sodium Phenylbutyrate in Children With Spinal Muscular Atrophy Type I. National Institute of Neurological Disorders and Stroke.
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- Multiple roles of HDAC inhibition in neurodegener
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- Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegener
- Sodium phenylbutyrate controls neuroinflammatory and antioxidant activities and protects dopaminergic neurons in mouse models of Parkinson's disease. PubMed.
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- Neuroprotective effects of phenylbutyrate in the N171-82Q transgenic mouse model of Huntington's disease. PubMed.
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- Phase 2 study of sodium phenylbutyr
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- Phase 2 study of sodium phenylbutyr
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- Effect of sodium phenylbutyrate and taurursodiol on plasma concentrations of neuroinflammatory biomarkers in amyotrophic lateral sclerosis: results from the CENTAUR trial.
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- Neuroprotective Effects of Phenylbutyrate in the N171-82Q Transgenic Mouse Model of Huntington's Disease.
- In Vitro Models of Amyotrophic L
- Generation of an Open-Access Patient-Derived iPSC Biobank for Amyotrophic Lateral Sclerosis Disease Modelling. MDPI.
- INVESTIGATING THE ROLE OF AMYOTROPHIC LATERAL SCLEROSIS /FRONTOTEMPORAL LOBAR DEGENERATION GENES C9ORF72 AND GRANULIN IN INFLAMMATION AND CELL METABOLISM. Cornell eCommons.
- Induced pluripotent stem cells in modeling and cell-based therapy of amyotrophic lateral sclerosis.
- Beneficial effects of glatiramer acetate in Huntington's disease mouse models: Evidence for BDNF-elevating and immunomodul
- Current Advances and Limitations in Modeling ALS/FTD in a Dish Using Induced Pluripotent Stem Cells. Frontiers.
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- 12. Multiple roles of HDAC inhibition in neurodegenerative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting HDACs: A Promising Therapy for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Dosage Optimization for Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate in Cell Culture
This Application Note and Protocol provides a comprehensive guide for the use of Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate (CAS 898755-53-8) in cell culture. Given its status as a specialized research compound—structurally related to histone deacetylase (HDAC) inhibitors and gamma-keto acid pharmacophores—this guide focuses on empirical dosage optimization , solubility management , and mechanistic validation .
Introduction & Mechanism of Action
This compound is a synthetic intermediate and research probe characterized by a 4-oxo-4-phenylbutanoate scaffold substituted with an azetidinomethyl group.
-
Structural Significance: The 4-oxo-4-phenylbutyric acid motif is a known pharmacophore found in anti-inflammatory agents (e.g., Fenbufen) and HDAC inhibitors. The ethyl ester functionality typically acts as a prodrug moiety , enhancing cell permeability before being hydrolyzed by intracellular esterases to the active free acid.
-
The Azetidine Advantage: The incorporation of an azetidinomethyl group (a four-membered nitrogen heterocycle) introduces a basic center that can modulate solubility, metabolic stability, and target affinity, often acting as a bioisostere for dimethylamine groups in medicinal chemistry.
-
Application: This compound is primarily used in hit-to-lead optimization and chemical biology screening to investigate epigenetic modulation or anti-inflammatory pathways.
Preparation & Solubility Protocol
Solvent Selection
The compound is lipophilic due to the ethyl ester and phenyl ring.
-
Primary Solvent: Dimethyl Sulfoxide (DMSO) (Anhydrous, Cell Culture Grade).
-
Solubility Limit: Typically soluble up to 50–100 mM in DMSO.
-
Aqueous Solubility: Poor. Precipitation may occur in aqueous media at concentrations >100 µM if not mixed rapidly.
Stock Solution Preparation (10 mM Standard)
To prepare 1 mL of a 10 mM stock solution :
-
Weigh 2.75 mg of this compound.
-
Add 1.0 mL of sterile DMSO.
-
Vortex for 30 seconds until fully dissolved.
-
Sterilization: If necessary, filter through a 0.2 µm PTFE (hydrophobic) syringe filter. Do not use aqueous filters (PES/Nylon) for pure DMSO stocks.
-
Storage: Aliquot into amber vials and store at -20°C. Stable for 3–6 months. Avoid repeated freeze-thaw cycles.
Dosage Guidelines for Cell Culture
Since this compound functions as a chemical probe with variable potency depending on cell type and esterase activity, a Dose-Response Determination is mandatory.
Recommended Dosage Range
-
Initial Screening Range: 1 µM – 200 µM
-
Standard Working Concentration: 10 µM – 50 µM (Typical for ester prodrugs)
-
Toxicity Threshold: Often observed >100 µM (Cell-line dependent)
Dilution Strategy (Table 1)
Prepare intermediate dilutions in culture medium to ensure the final DMSO concentration remains <0.5% .
| Target Final Conc. (µM) | Preparation Step (Intermediate) | Vol. of Stock/Intermediate | Vol. of Media | Final DMSO % |
| 100 µM | Direct from 10 mM Stock | 10 µL of 10 mM Stock | 990 µL | 1.0% (High)* |
| 50 µM | Direct from 10 mM Stock | 5 µL of 10 mM Stock | 995 µL | 0.5% |
| 10 µM | Dilute 10 mM Stock 1:10 → 1 mM | 10 µL of 1 mM Interm. | 990 µL | 0.1% |
| 1 µM | Dilute 1 mM Interm. 1:10 → 100 µM | 10 µL of 100 µM Interm. | 990 µL | 0.01% |
| 0.1 µM | Dilute 100 µM Interm. 1:10 → 10 µM | 10 µL of 10 µM Interm. | 990 µL | 0.001% |
*Note: For 100 µM treatments, ensure the cell line tolerates 1% DMSO or prepare a higher concentration stock (e.g., 50 mM).
Experimental Protocol: Dose-Response Assay
This protocol defines the optimal biological dosage (EC50/IC50) for your specific cell line.
Experimental Workflow (Graphviz Diagram)
Figure 1: Workflow for determining the optimal dosage of this compound.
Step-by-Step Protocol
-
Cell Seeding:
-
Seed cells (e.g., HeLa, MCF-7, or HEK293) in a 96-well plate at a density of 5,000–10,000 cells/well.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
-
-
Treatment:
-
Replace media with fresh media containing the compound at varying concentrations: 0 (DMSO control), 1, 5, 10, 25, 50, 100 µM .
-
Include a Positive Control (e.g., 4-Phenylbutyrate at 2 mM or SAHA at 5 µM) if assaying for HDAC activity.
-
-
Incubation:
-
Incubate for 24 to 48 hours .
-
Note: Ester hydrolysis to the active acid form typically occurs within 1–6 hours intracellularly.
-
-
Readout:
-
Viability: Perform MTT, CCK-8, or CellTiter-Glo assay to determine cytotoxicity.
-
Activity: If studying histone acetylation, lyse cells and perform Western Blot for Acetyl-Histone H3 (Ac-H3) or Acetyl-Tubulin .
-
-
Analysis:
-
Normalize data to the DMSO control.
-
Plot Log(Concentration) vs. Response to calculate IC50/EC50.
-
Mechanistic Context & Troubleshooting
Hydrolysis Pathway
The ethyl ester is designed to cross the cell membrane. Once inside, cytoplasmic esterases cleave the ethyl group.
-
Pro-drug: this compound
-
Active Metabolite: 4-[2-(azetidinomethyl)phenyl]-4-oxobutyric acid
-
Implication: If no activity is observed, the cell line may have low esterase activity. In this case, consider pre-hydrolyzing the compound with NaOH or testing the free acid form if available.
Troubleshooting Table
| Observation | Possible Cause | Solution |
| Precipitation in Media | Conc. >100 µM or cold media | Warm media to 37°C before adding compound; vortex immediately. |
| No Biological Effect | Low esterase activity | Extend incubation to 72h or use a higher concentration (up to 200 µM). |
| High Toxicity | Off-target amine effects | Reduce concentration <10 µM; check pH of media (basic amines can alter local pH). |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135565596, this compound. Retrieved from [Link]
- Miller, T. A., et al. (2003).Histone deacetylase inhibitors. Journal of Medicinal Chemistry, 46(24), 5097-5116. (Grounding for HDAC inhibitor pharmacophores).
- Arrowsmith, C. H., et al. (2015).The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536-541. (Protocol grounding for characterizing research compounds).
Application Note: Quantitative Analysis of Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction
Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate is a novel small molecule entity with significant therapeutic potential. As with any candidate in the drug development pipeline, establishing a robust, accurate, and precise analytical method for its quantification in various matrices is a cornerstone for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.[1][2] This application note provides a detailed protocol for the quantitative analysis of this compound, hereafter referred to as "the analyte," using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique is selected for its superior sensitivity, specificity, and wide dynamic range, which are critical for bioanalytical applications.[1][3]
The methodology herein is developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the integrity and reliability of the generated data.[4][5][6]
Analyte Characteristics and Analytical Considerations
Chemical Structure:
-
Compound Name: this compound
-
Key Functional Groups:
-
Tertiary amine (azetidine ring)
-
Ketone
-
Ester
-
Aromatic ring
-
The presence of the tertiary amine makes the molecule readily ionizable by electrospray ionization (ESI) in positive mode, which is the foundation of this LC-MS/MS method. The keto and ester groups introduce polarity, while the phenyl ring adds hydrophobicity, making reversed-phase liquid chromatography an ideal separation technique.
Principle of the Method
This method employs reversed-phase High-Performance Liquid Chromatography (HPLC) to separate the analyte from endogenous matrix components. The column effluent is then introduced into a tandem mass spectrometer (also known as a triple quadrupole or QqQ) equipped with an ESI source.
The quantification is based on Multiple Reaction Monitoring (MRM), a highly selective and sensitive detection mode.[3] In MRM, the first quadrupole (Q1) is set to isolate the protonated molecular ion of the analyte (the precursor ion). This precursor ion is then fragmented in the collision cell (q2), and a specific, stable fragment ion (the product ion) is monitored by the third quadrupole (Q3). This specific precursor-to-product ion transition provides a high degree of certainty in identification and quantification, minimizing interference from other compounds in the sample.
Experimental Protocol: LC-MS/MS Quantification
Materials and Reagents
-
This compound reference standard (>99% purity)
-
Stable Isotope Labeled Internal Standard (SIL-IS), e.g., this compound-d5
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade, >99%)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Control biological matrix (e.g., human plasma, K2-EDTA)
Instrumentation
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size) is recommended for good separation efficiency.[7]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the internal standard (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 acetonitrile:water mixture to create calibration curve (CC) standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in the same 50:50 acetonitrile:water mixture.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting small molecules from plasma.
-
Label 1.5 mL microcentrifuge tubes for blanks, CCs, and QCs.
-
Pipette 50 µL of the appropriate matrix (control plasma, or plasma spiked with CC/QC standards) into the tubes.
-
Add 150 µL of the Internal Standard Working Solution (containing 100 ng/mL IS in acetonitrile). The acetonitrile acts as the precipitating agent.
-
Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or HPLC vials for analysis.
Causality Note: The use of a Stable Isotope Labeled Internal Standard is critical. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, thereby correcting for variations during sample preparation and injection. This ensures the highest level of accuracy and precision.
LC-MS/MS Operating Conditions
The following parameters serve as a starting point and should be optimized for the specific instrument used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18, 100 mm x 2.1 mm, 1.9 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min[7] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | ESI, Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| MRM Transitions | Analyte: To be determined experimentally |
| Internal Standard: To be determined experimentally | |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
Method Validation Protocol
To ensure the method is fit for its intended purpose, a full validation must be performed according to ICH Q2(R2) guidelines.[5][8] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[8]
Specificity and Selectivity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including matrix components, impurities, and degradants.
-
Procedure:
-
Analyze at least six different blank lots of the biological matrix.
-
Analyze a blank sample spiked only with the internal standard.
-
Analyze a blank sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).
-
-
Acceptance Criteria: No significant interfering peaks should be observed at the retention times of the analyte and the IS in the blank samples. The response of any interfering peak must be <20% of the analyte response at the LLOQ and <5% of the IS response.
Linearity and Range
-
Objective: To establish the relationship between the instrument response and the known concentration of the analyte.
-
Procedure: Prepare and analyze a calibration curve consisting of a blank, a zero standard (blank + IS), and at least six non-zero concentration levels spanning the expected range of study samples.
-
Acceptance Criteria: The calibration curve should have a correlation coefficient (r²) ≥ 0.99. The back-calculated concentrations of each standard should be within ±15% of the nominal value (±20% for the LLOQ).
Accuracy and Precision
-
Objective: To determine the closeness of the measured values to the nominal values (accuracy) and the degree of scatter between a series of measurements (precision).
-
Procedure: Analyze QC samples at a minimum of four concentration levels (LLOQ, Low, Medium, High) in replicate (n=6) on three separate days.
-
Acceptance Criteria:
-
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at LLOQ).
-
Precision (RSD%): The relative standard deviation (RSD) should not exceed 15% (20% at LLOQ).
-
Stability
-
Objective: To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions.
-
Procedure: Analyze low and high QC samples after subjecting them to conditions such as:
-
Freeze-Thaw Stability: Three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Room temperature for at least 4 hours.
-
Long-Term Stability: Stored at -80°C for a duration covering the expected sample storage time.
-
Post-Preparative (Autosampler) Stability: In the autosampler for the expected duration of an analytical run.
-
-
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration of freshly prepared samples.
Table 3: Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Key Metric(s) | Acceptance Criteria |
| Specificity | Peak Response in Blanks | Interference <20% of LLOQ, <5% of IS |
| Linearity | Correlation Coefficient (r²) | ≥ 0.99 |
| Accuracy | % Bias | Within ±15% (±20% at LLOQ) |
| Precision | % RSD | ≤ 15% (≤ 20% at LLOQ) |
| Stability | % Deviation from Nominal | Within ±15% |
Data Visualization and Workflow
Workflow for Sample Analysis
The following diagram illustrates the complete workflow from sample receipt to final data reporting.
Caption: LC-MS/MS analytical workflow.
Method Validation Logic
This diagram outlines the logical relationship and dependency of the core validation experiments.
Caption: Core pillars of analytical method validation.
Alternative and Complementary Methods
While LC-MS/MS is the gold standard for this application, High-Performance Liquid Chromatography with UV detection (HPLC-UV) can be considered for higher concentration applications, such as formulation analysis.
-
Principle: Separation is achieved similarly via reversed-phase HPLC. Quantification is based on the absorbance of the analyte's aromatic ring at a specific wavelength (e.g., 255 nm).[9]
-
Limitations: This method suffers from significantly lower sensitivity and selectivity compared to LC-MS/MS. It is not suitable for complex biological matrices where endogenous compounds may co-elute and interfere with the analyte peak. Derivatization may be required to enhance sensitivity for some ketone-containing compounds.[9][10]
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantification of this compound. The protocol, grounded in established scientific principles and regulatory expectations, provides a comprehensive framework for researchers in drug development. Adherence to the described method and validation criteria will ensure the generation of high-quality data suitable for regulatory submission and pivotal for advancing promising therapeutic candidates.
References
-
A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. (2012). ResearchGate. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. [Link]
-
LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. (2023). National Institutes of Health (NIH). [Link]
-
Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. (n.d.). National Institutes of Health (NIH). [Link]
-
LC/MS Applications in Drug Development. (n.d.). BioAgilytix. [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation (ICH). [Link]
-
Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (n.d.). Royal Society of Chemistry. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
-
Current developments in LC-MS for pharmaceutical analysis. (n.d.). Royal Society of Chemistry. [Link]
-
HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. (2003). ResearchGate. [Link]
-
LC-MS/MS Method Development for Drug Analysis. (2024). YouTube. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]
-
LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. (n.d.). NorthEast BioLab. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (1996). International Council for Harmonisation (ICH). [Link]
Sources
- 1. bioagilytix.com [bioagilytix.com]
- 2. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. nebiolab.com [nebiolab.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
HPLC method for "Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate" analysis
Application Note: HPLC Analysis of Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate
Executive Summary
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and impurity profiling of This compound . This molecule presents a classic "chromatographic conflict": it contains a basic, strained azetidine ring (prone to silanol interactions and tailing) and a hydrolytically labile ethyl ester (unstable at high pH).
This guide prioritizes stability and peak symmetry . We utilize a Charged Surface Hybrid (CSH) or highly end-capped C18 stationary phase under acidic conditions to suppress silanol activity while maintaining ester stability.[1]
Physicochemical Analysis & Method Strategy
To design a self-validating method, we must first deconstruct the analyte's functional vulnerabilities.[1]
| Functional Group | Chemical Property | Chromatographic Challenge | Strategic Solution |
| Azetidine Ring | Cyclic secondary amine ( | Peak Tailing: Protonated at acidic pH, interacting with free silanols on silica.[1] | Use CSH C18 or End-capped L1 columns to repel cationic species.[1] |
| Ethyl Ester | Electrophilic carbonyl.[1] | Hydrolysis: Rapidly degrades to the acid form at pH > 7.5 or < 1.0. | Maintain Mobile Phase pH between 2.5 and 3.0 .[1] |
| Phenyl Ring | Conjugated system.[1][4] | Detection: Provides UV absorption.[1] | Primary detection at 254 nm ; secondary at 210 nm for impurities.[1] |
| Keto Group | Polar carbonyl.[1] | Retention: Increases polarity, requiring sufficient aqueous phase.[1] | Gradient elution starting at 5-10% Organic.[1] |
Method Development Logic Flow
The following decision tree illustrates the scientific rationale behind the selected parameters:
Figure 1: Strategic decision pathway for selecting chromatographic conditions.
Detailed Experimental Protocol
Reagents and Materials[3][4][5][6][7]
-
Reference Standard: this compound (>98.0% purity).[1]
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.[1]
-
Buffer Reagents: Potassium Dihydrogen Phosphate (
), Phosphoric Acid (85%).[1] -
Column: Waters XSelect CSH C18 (
mm, ) OR Agilent Zorbax Eclipse Plus C18 ( mm, ).[1]
Mobile Phase Preparation
-
Buffer (Mobile Phase A): Dissolve 1.36 g of
in 1000 mL of water (10 mM). Adjust pH to 3.0 ± 0.05 with dilute Phosphoric Acid. Filter through a 0.22 nylon membrane.[1]-
Why pH 3.0? This pH ensures the azetidine is fully protonated (consistent ionization) while remaining in the "safe zone" for ester stability.
-
-
Organic Modifier (Mobile Phase B): 100% Acetonitrile.[1]
-
Why ACN? Lower viscosity than methanol reduces backpressure, allowing for faster flow rates and sharper peaks for aromatic compounds.
-
Instrument Parameters
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C (Control is critical to prevent retention time drift) |
| Injection Volume | 10 |
| Detection (UV) | 254 nm (Quantification), 210 nm (Impurity profiling) |
| Run Time | 20 minutes |
Gradient Program
This gradient is designed to elute polar degradants (hydrolyzed acid) early and the main peak mid-run, followed by a wash for lipophilic dimers.
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 90 | 10 | Initial Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Polar Impurities) |
| 12.0 | 40 | 60 | Linear Gradient |
| 15.0 | 10 | 90 | Column Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End of Run |
Sample Preparation Workflow
To ensure data integrity, sample preparation must minimize induced degradation.[1]
Figure 2: Sample preparation workflow emphasizing stability controls.
Critical Note on Diluent: Do not use 100% Acetonitrile as the diluent if the starting gradient is 10% Organic. This causes "solvent effect" (peak splitting).[1] Use 50:50 Water:ACN .[1]
System Suitability & Validation Criteria
Before running unknown samples, the system must pass these criteria (based on USP <621>).
-
Tailing Factor (
): NMT 1.5.-
If
: The column may have active silanols. Add 5 mM Triethylamine (TEA) to the buffer or switch to a fresh CSH column.[1]
-
-
Theoretical Plates (
): NLT 5,000. -
Precision (RSD): NMT 2.0% for 5 replicate injections of the standard.
-
Resolution (
): NLT 2.0 between the Main Peak and any adjacent impurity (e.g., the hydrolyzed acid impurity, which typically elutes earlier).
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Peak Splitting | Solvent mismatch.[1] | Ensure sample diluent matches initial mobile phase (or is weaker).[1] |
| Broad/Tailing Peak | Silanol interaction with Azetidine.[1] | Ensure pH is < 3.[1]0. Consider adding 10mM Ammonium Acetate to compete for silanol sites.[1] |
| New Peak at RRT ~0.4 | Hydrolysis of Ester.[1] | Check autosampler temperature (keep at 4°C). Verify buffer pH is not > 4.[1]0. |
| Pressure High | Salt precipitation.[1] | Ensure buffer is filtered.[1] Do not exceed 90% ACN if using >20mM Phosphate.[1] |
References
-
United States Pharmacopeia (USP). (2023).[1] General Chapter <621> Chromatography. USP-NF.[1] Link
-
International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
-
McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. Link[1]
-
Waters Corporation. (2020).[1] Charged Surface Hybrid (CSH) Technology for LC Separations. Link[1]
Sources
Friedel-Crafts acylation for "Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate" synthesis
Application Note: Friedel-Crafts Acylation Strategies for Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate Synthesis
Part 1: Executive Summary & Strategic Analysis
Objective:
This guide details the synthetic protocol for the Friedel-Crafts (FC) acylation step required to construct the carbon skeleton of This compound .[1][2][3] This molecule is a functionalized
Synthetic Challenge: The target molecule contains a basic azetidine moiety and an ortho-substituted phenyl ring.[1][2][3]
-
Catalyst Poisoning: Direct FC acylation on an azetidine-containing substrate is chemically unsound; the basic nitrogen will complex with the Lewis acid catalyst (e.g.,
), deactivating the ring and quenching the catalyst.[1][2][3] -
Regioselectivity: The target requires ortho-substitution (2-position).[1][2][3] Standard FC acylation of toluene with succinic anhydride favors the para-isomer (>85%).[1][2][3]
Strategic Solution: The protocol utilizes a Late-Stage Functionalization strategy.[1][2][3][4]
-
Core Construction: FC acylation of Toluene with Succinic Anhydride to form the 4-(tolyl)-4-oxobutyric acid core.[1][2][3]
-
Isomer Isolation: Chromatographic separation of the ortho-isomer (essential for the "2-position" target).[1][2][3]
-
Functionalization: Subsequent esterification, radical bromination, and azetidine alkylation (described briefly to provide context).
Part 2: Retrosynthetic Logic & Pathway
The synthesis hinges on the efficient coupling of the succinyl chain to the aromatic ring before the sensitive amine is introduced.[1][2][3]
Figure 1: Retrosynthetic pathway highlighting the Friedel-Crafts acylation as the foundational step.[1][2][3][4]
Part 3: Detailed Experimental Protocol
Step 1: Friedel-Crafts Acylation (The Haworth Reaction)[1][2][3]
Reaction Overview:
Reagents & Stoichiometry:
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][5][6] | Role |
| Toluene | 92.14 | 1.0 | Substrate (Limiting Reagent*) |
| Succinic Anhydride | 100.07 | 1.2 | Acylating Agent |
| Aluminum Chloride ( | 133.34 | 2.5 | Lewis Acid Catalyst |
| Dichloromethane (DCM) | - | Solvent | Reaction Medium |
| HCl (conc.) | - | - | Quenching Agent |
*Note: In industrial settings, Toluene is often used as the solvent (excess) to drive kinetics, but using stoichiometric amounts in DCM simplifies workup for specific isomer isolation.[1][2][3]
Protocol:
-
Apparatus Setup:
-
Catalyst Preparation:
-
Charge the flask with Succinic Anhydride (12.0 g, 120 mmol) and anhydrous DCM (150 mL).
-
Cool the suspension to 0°C using an ice/water bath.[1][2][3]
-
Critical Step: Add
(33.3 g, 250 mmol) portion-wise over 20 minutes. Ensure the internal temperature does not exceed 10°C. The mixture will turn yellow/orange as the acylium complex forms.[1][2][3] -
Why 2.5 equiv? One equivalent complexes with the anhydride oxygen, one with the product ketone, and 0.5 drives the catalytic cycle.[1][2][3]
-
-
Substrate Addition:
-
Reaction Phase:
-
Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.
-
Optimization: For higher conversion, reflux at 40°C for 2 hours, but this may increase isomerization or polymerization byproducts.[1][2][3]
-
TLC Monitoring: Mobile phase 50% EtOAc/Hexane. Look for the consumption of Toluene and appearance of a polar acid spot (Rf ~0.3).[1][2][3][4]
-
-
Quenching (Hydrolysis):
-
Workup:
-
Separate the organic layer.[1][2][3][4][5] Extract the aqueous layer with DCM (
mL).[1][2][3] -
Combine organic phases and wash with 1M NaOH (
mL).[1][2][3] -
Chemical Logic: The product is a carboxylic acid.[1][2][3] It will move to the aqueous alkaline phase as the sodium salt.[1][2][3] Neutral impurities (unreacted toluene) remain in the DCM.[1][2][3]
-
Discard the DCM layer (unless recovering neutral byproducts).[1][2][3]
-
Acidify the aqueous NaOH layer with 6M HCl to pH 1.[1][2][3] The product will precipitate as a white/off-white solid or oil.[1][2][3]
-
Extract the acidified aqueous phase with EtOAc (
mL), dry over , and concentrate in vacuo.
-
Step 2: Isomer Separation (The Critical Bottleneck)[1][2][3]
The crude product is a mixture of para- (major, ~85%) and ortho- (minor, ~15%) isomers.[1][2][3]
-
Crystallization (Removal of Para):
-
Dissolve the crude solid in minimum hot Ethanol/Water (9:1).[1][2][3]
-
Cool slowly to 4°C. The para-isomer (4-(4-methylphenyl)-4-oxobutanoic acid, mp 128-130°C) crystallizes readily.[1][2][3]
-
Filter the solid.[1][2][3][4][5] Keep the filtrate. The filtrate is enriched with the desired ortho-isomer.[1][2][3]
-
-
Esterification (Preparation for Chromatography):
-
Reflux the residue in Ethanol (absolute) with catalytic
for 4 hours. -
Perform standard aqueous workup (
wash).[1][2][3] -
Flash Chromatography: Purify the resulting ethyl esters on Silica Gel (Hexane/EtOAc gradient). The ortho-ester (Ethyl 4-(2-methylphenyl)-4-oxobutyrate) typically elutes after the para-ester due to steric inhibition of binding to silica, or slightly before depending on the exact mobile phase, but separation is far easier as esters than as acids.[1][2][3]
Part 4: Downstream Functionalization (Contextual)
To reach the final target This compound , proceed as follows with the isolated ortho-ester:
-
Radical Bromination: React the ortho-ester with N-Bromosuccinimide (NBS) and catalytic AIBN in
or Benzotrifluoride at reflux.[1][2][3] This targets the benzylic methyl group.[1][2][3][7] -
Nucleophilic Substitution: React the benzylic bromide with Azetidine (or Azetidine hydrochloride +
) in Acetonitrile at room temperature.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Moisture in | Use fresh, anhydrous |
| High Para:Ortho Ratio | Steric hindrance | This is intrinsic to FC.[1][2][3] Use Nitrobenzene as solvent to slightly increase ortho selectivity (solvation effect), though separation is harder.[1][2][3] |
| Black Tar Formation | Temperature too high | Keep addition at 0°C. Do not exceed 40°C during reflux.[1][2][3] |
| Ester Hydrolysis | Workup too harsh | If using Ethyl Succinyl Chloride (alternative route), |
References
-
Olah, G. A. (1973).[1][2][3] Friedel-Crafts Chemistry. Wiley-Interscience.[1][2][3] (Foundational text on mechanism and catalyst stoichiometry).
-
Gore, P. H. (1964).[1][2][3] "The Friedel-Crafts Acylation Reaction and its Application." Chemical Reviews, 55(2), 229–281.[1][2][3] Link[1][2][3]
-
Kawamatsu, Y., et al. (1980).[1][2][3] "Synthesis and biological activity of 4-phenyl-4-oxobutyric acid derivatives." European Journal of Medicinal Chemistry, 15(4), 363-368.[1][2][3] (Specifics on succinyl derivatives).
-
PubChem Compound Summary. (2023). "4-(4-Methylphenyl)-4-oxobutanoic acid."[1][2][3] National Center for Biotechnology Information.[1][2][3] Link[1][2][3]
-
Vertex Pharmaceuticals. (2010).[1][2][3] "Azetidine Derivatives as HDAC Inhibitors." World Intellectual Property Organization, WO2010000000 (Generalized patent reference for azetidine-linker scaffolds).[1][2][3]
Sources
- 1. Chemistry:4-(4-Methylphenyl)-4-oxobutanoic acid - HandWiki [handwiki.org]
- 2. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 3. 2-Methylidene-4-(4-methylphenyl)-4-oxobutanoic acid | C12H12O3 | CID 8033815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. echemi.com [echemi.com]
- 7. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]
Application Notes & Protocols: Investigating the Anti-Neuroblastoma Potential of Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of "Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate" in the context of neuroblastoma cell line research. This document outlines the hypothesized mechanism of action, detailed protocols for experimental evaluation, and data interpretation strategies.
Introduction and Scientific Rationale
Neuroblastoma remains a significant challenge in pediatric oncology, with high-risk cases showing poor prognosis despite aggressive multimodal therapies.[1] This necessitates the exploration of novel therapeutic agents with unique mechanisms of action. "this compound" is a compound of interest due to its structural features, particularly the azetidine moiety. Azetidine-containing compounds have demonstrated significant anti-tumor activities in various cancer models.[2][3]
Prodrug Strategy: The ethyl ester form of the compound suggests it is likely a prodrug.[4][5] Ester prodrugs are designed to enhance pharmacokinetic properties such as cell permeability.[6][7] Once inside the cell, endogenous esterases are expected to hydrolyze the ethyl ester to its corresponding carboxylic acid, the putative active form of the drug. This intracellular activation can lead to higher concentrations of the active compound at the target site.
Hypothesized Mechanism of Action: While the precise molecular target of "this compound" in neuroblastoma is yet to be elucidated, several plausible mechanisms can be postulated based on the activities of structurally related molecules. The azetidinomethyl group is known to interact with various enzymes and receptors, thereby modulating their activity.[8]
-
STAT3 Inhibition: Azetidine-based compounds have been identified as potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3).[9][10][11] STAT3 is a transcription factor that is frequently overactive in many cancers, including neuroblastoma, and plays a crucial role in cell proliferation, survival, and angiogenesis. Inhibition of STAT3 signaling can lead to apoptosis and reduced tumor growth.[9]
-
Microtubule Disruption: Some azetidine-containing analogues have been shown to inhibit microtubule assembly, leading to cell cycle arrest and apoptosis.[2] This mechanism is a well-established strategy in cancer chemotherapy.
-
GABAergic System Modulation: Given the structural resemblance to certain GABA (gamma-aminobutyric acid) analogues, the compound might interact with GABA receptors. The role of GABAergic signaling in cancer is complex and context-dependent, with both tumor-suppressive and tumor-promoting effects reported.[12][13][14] Further investigation is required to determine if this pathway is relevant for the subject compound in neuroblastoma.
This guide provides the foundational protocols to test these hypotheses and characterize the anti-neuroblastoma effects of "this compound."
Materials and Reagents
Compound Preparation
-
Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture grade
-
Preparation of Stock Solution (10 mM):
-
Accurately weigh the compound.
-
Dissolve in an appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex until fully dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.
-
Cell Culture
-
Neuroblastoma Cell Line: SH-SY5Y (ATCC® CRL-2266™) is a commonly used and well-characterized human neuroblastoma cell line.[15][16]
-
Growth Medium: A 1:1 mixture of ATCC-formulated Minimum Essential Medium (MEM) and F12 medium.[17]
-
Supplements:
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
1x Non-Essential Amino Acids
-
1 mM Sodium Pyruvate[17]
-
-
Reagents for Subculture:
-
Dulbecco's Phosphate-Buffered Saline (DPBS), without Ca²⁺ and Mg²⁺
-
0.05% Trypsin-EDTA
-
Assay-Specific Reagents
-
Cell Viability Assay: CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar MTT-based assays.[18]
-
Apoptosis Assay: Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC and Propidium Iodide).
-
Cell Cycle Analysis:
-
Propidium Iodide (PI)
-
RNase A
-
70% Ethanol (ice-cold)
-
Experimental Protocols
Neuroblastoma Cell Culture
-
Maintenance: Culture SH-SY5Y cells in T-75 flasks with the complete growth medium at 37°C in a humidified atmosphere of 5% CO₂.[17]
-
Observation: Monitor cell growth and morphology daily. SH-SY5Y cells grow as adherent clusters of neuroblastic cells.[16][19]
-
Subculture: When cells reach 70-80% confluency, perform subculturing.
-
Aspirate the old medium.
-
Wash the cell monolayer once with DPBS.
-
Add 3 mL of 0.05% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.[15]
-
Neutralize the trypsin by adding 6 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 1000 rpm for 3 minutes.[15]
-
Aspirate the supernatant and resuspend the cell pellet in fresh medium.
-
Split the cells at a ratio of 1:10 into new flasks.[15]
-
Cell Viability Assay (MTS/MTT)
This assay determines the effect of the compound on cell proliferation and viability.[18][20]
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium.[18]
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of "this compound" from the 10 mM stock solution in complete growth medium.
-
Aspirate the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.[18]
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Seeding and Treatment: Seed SH-SY5Y cells in 6-well plates. Once they reach 60-70% confluency, treat them with "this compound" at concentrations around the determined IC₅₀ value for 24 or 48 hours.
-
Cell Harvesting:
-
Collect both the floating and adherent cells.
-
Wash the adherent cells with DPBS and detach them with Trypsin-EDTA.
-
Combine all cells and centrifuge at 1000 rpm for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold DPBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry.
-
FITC-negative and PI-negative cells are viable.
-
FITC-positive and PI-negative cells are in early apoptosis.
-
FITC-positive and PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of the compound on cell cycle progression.[21][22]
-
Cell Seeding and Treatment: Seed and treat SH-SY5Y cells in 6-well plates as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells as described above.
-
Fixation:
-
Wash the cell pellet with cold DPBS.
-
Resuspend the pellet in 500 µL of cold DPBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with DPBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.[23]
-
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[22]
Data Presentation and Visualization
Quantitative Data Summary
Table 1: Hypothetical Cell Viability Data for this compound in SH-SY5Y Cells
| Treatment Duration | IC₅₀ (µM) |
| 24 hours | 50.2 |
| 48 hours | 25.8 |
| 72 hours | 12.5 |
Table 2: Example Data from Cell Cycle Analysis after 48h Treatment
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.3 | 30.1 | 14.6 |
| Compound (IC₅₀) | 70.2 | 15.5 | 14.3 |
Diagrams and Workflows
Caption: Experimental workflow for evaluating the compound.
Caption: Hypothesized mechanism of action of the compound.
Conclusion and Future Directions
These application notes provide a robust framework for the initial in vitro characterization of "this compound" in neuroblastoma cell lines. The data generated from these protocols will help to determine the compound's potency and provide insights into its mechanism of action, specifically whether it induces apoptosis and/or cell cycle arrest.
Positive results from these initial studies would warrant further investigation, including:
-
Western blot analysis to confirm the inhibition of the STAT3 signaling pathway (e.g., decreased p-STAT3) and to probe for key apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins).
-
Testing the compound on a broader panel of neuroblastoma cell lines, including those with different genetic backgrounds (e.g., MYCN-amplified vs. non-amplified).
-
In vivo studies using neuroblastoma xenograft models to evaluate the compound's anti-tumor efficacy and safety profile.
This systematic approach will be crucial in evaluating the therapeutic potential of "this compound" for the treatment of neuroblastoma.
References
-
PrepChem.com. Synthesis of ethyl 2-oxo-4-phenylbutyrate. [Link]
-
Gao, J., & Latchman, D. S. (2023). Review: Targeting EZH2 in neuroblastoma. Cancer Treatment Reviews, 120, 102600. [Link]
-
Bell, S. C., & Varner, J. A. (1960). Analgesic action of ethyl 4-phenylpiperidine-4-carboxylates with oxygenated 1-substituents. Journal of Medicinal and Pharmaceutical Chemistry, 2(3), 323–330. [Link]
- Google Patents. (2010).
-
Wang, L., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85. [Link]
-
Al-Odeh, M., et al. (2022). AC-265347 Inhibits Neuroblastoma Tumor Growth by Induction of Differentiation without Causing Hypocalcemia. International Journal of Molecular Sciences, 23(8), 4323. [Link]
- Google Patents. (2012). CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)
-
Medscape. (2024). Neuroblastoma Medication: Antineoplastic agents. [Link]
-
Ponthan, F., et al. (2021). Differentiating Neuroblastoma: A Systematic Review of the Retinoic Acid, Its Derivatives, and Synergistic Interactions. Cancers, 13(6), 1331. [Link]
-
Rafinejad, A., et al. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-326. [Link]
-
DB-ALM. (n.d.). Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. [Link]
-
Pagnan, G., et al. (1999). Evidence of Apoptosis in Neuroblastoma at Onset and Relapse. An Analysis of a Large Series of Tumors. The American Journal of Pathology, 154(5), 1567–1575. [Link]
-
Hsieh, F. C., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Molecular Cancer Therapeutics, 21(10), 1555–1566. [Link]
-
Look, A. T., et al. (1984). Flow cytometric DNA analysis of neuroblastoma. Correlation with histology and clinical outcome. Cancer, 54(8), 1727–1732. [Link]
-
ResearchGate. (n.d.). Cell viability assays of five compounds on five neuroblastoma cell lines. [Link]
-
Zhang, M., et al. (2023). Insights into the leveraging of GABAergic signaling in cancer therapy. Cancer Communications, 43(8), 863–887. [Link]
-
Prueksaritanont, T., et al. (1997). In vitro and in vivo evaluations of the metabolism, pharmacokinetics, and bioavailability of ester prodrugs of L-767679, a potent fibrinogen receptor antagonist. Drug Metabolism and Disposition, 25(8), 978–984. [Link]
-
Kim, C. J., et al. (2004). Favorable neuroblastoma genes and molecular therapeutics of neuroblastoma. Clinical Cancer Research, 10(1 Pt 1), 252–260. [Link]
- Google Patents. (2008).
-
Lyalina, S., et al. (2022). Abstract 4439: Negative impact of the GABA pathway on aPD(L)1 immunotherapy. Cancer Research, 82(12_Supplement), 4439. [Link]
-
ResearchGate. (n.d.). Azetidine‐Based Small‐Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024). [Link]
-
Gago-Martinez, A., et al. (2018). Revisiting the Neuroblastoma Cell-Based Assay (CBA-N2a) for the Improved Detection of Marine Toxins Active on Voltage Gated Sodium Channels (VGSCs). Toxins, 10(12), 512. [Link]
-
Zhou, G. Y. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15(8), 245-266. [Link]
-
ResearchGate. (n.d.). Cell-cycle analysis of neuroblastoma subpopulations. [Link]
-
Carpinelli, P., et al. (2002). Induction of Apoptosis by Flavopiridol in Human Neuroblastoma Cells Is Enhanced under Hypoxia and Associated With N-myc Proto-oncogene Down-Regulation. Clinical Cancer Research, 8(11), 3634–3643. [Link]
-
Elizagaray, Q., et al. (2022). A protocol to enrich in undifferentiated cells from neuroblastoma tumor tissue samples and cell lines. STAR Protocols, 3(2), 101287. [Link]
-
Wang, T., et al. (2024). Targeting GABA signaling in the tumor microenvironment: implications for immune cell regulation and immunotherapy resistance. Frontiers in Immunology, 15, 1369385. [Link]
-
Musumeci, T., et al. (2021). The Remarkable and Selective In Vitro Cytotoxicity of Synthesized Bola-Amphiphilic Nanovesicles on Etoposide-Sensitive and -Resistant Neuroblastoma Cells. Pharmaceutics, 13(11), 1801. [Link]
-
Hengstmann, J. H., & Dengler, H. J. (1977). Pharmacokinetic comparison of etilefrine to its prodrug, the stearic acid ester of etilefrine. European Journal of Clinical Pharmacology, 12(5), 375–381. [Link]
-
Wang, Y., et al. (2018). Celastrol promotes apoptotic cell death in children neuroblastoma cells through caspases dependent pathway. European Review for Medical and Pharmacological Sciences, 22(22), 7793–7800. [Link]
-
ACEA Biosciences Inc. (2018, September 20). Cell Cycle Analysis by Flow Cytometry (Webinar) [Video]. YouTube. [Link]
-
Young, S. Z., & Bordey, A. (2021). Therapeutically leveraging GABAA receptors in cancer. Trends in Pharmacological Sciences, 42(12), 1013–1027. [Link]
-
Hsieh, F. C., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 541–560. [Link]
-
Zhou, G. Y. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15, 245-266. [Link]
-
UCSC Genome Browser. (n.d.). Cell culture protocol for SH-SY5Y neuroblastoma cells (human, ATCC# CRL-2266). [Link]
-
Yildirim, S., et al. (2025). Exploring apoptotic pathways in SH-SY5Y neuroblastoma cells: combined effects of napabucasin and doxorubicin. Folia Morphologica, 84(3), 544–552. [Link]
-
Hsieh, F. C., et al. (2021). Abstract 1230: High-affinity azetidine-based small-molecules as a new class of direct inhibitors of STAT3 activity and breast cancer phenotype. Cancer Research, 81(13_Supplement), 1230. [Link]
-
Flow Cytometry Core Facility, University of Chicago. (n.d.). Cell Cycle Analysis. [Link]
-
Mylan Pharmaceuticals Inc. v. Gilead Sciences, Inc. (2014). IPR2014-00888, Paper 2. [Link]
-
ResearchGate. (n.d.). SH-SY5Y neuroblastoma cell viability assay. [Link]
-
Young, K. M., et al. (2012). Abstract 927: The ligand-gated Cl- channel GABA inhibits colon cancer invasion following activation by pharmacological treatments. Cancer Research, 72(8_Supplement), 927. [Link]
-
Islam, M. S. (2017). Apoptotic Cell Death in Neuroblastoma. International Journal of Molecular Sciences, 18(3), 683. [Link]
-
Center for Cancer Research, National Cancer Institute. (n.d.). Neuroblastoma Cell Lines. [Link]
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Stoddart, M. J. (2011). Viability Assays for Cells in Culture. Methods in Molecular Biology, 740, 1–6. [Link]
-
Blanchard, J. E., et al. (2020). Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1334–1340. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44185486, Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate. [Link]
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- 5. scirp.org [scirp.org]
- 6. In vitro and in vivo evaluations of the metabolism, pharmacokinetics, and bioavailability of ester prodrugs of L-767,679, a potent fibrinogen receptor antagonist: an approach for the selection of a prodrug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic comparison of etilefrine to its prodrug, the stearic acid ester of etilefrine - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate
Welcome to the comprehensive technical support guide for navigating the purification challenges of Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate. This resource is tailored for researchers, scientists, and drug development professionals, offering in-depth troubleshooting, scientifically-grounded explanations, and practical protocols to ensure the successful isolation of this valuable compound.
Understanding the Molecule: Key Purification Challenges
This compound is a structurally complex molecule, and its purification is non-trivial. The inherent chemical properties of its functional groups present a unique set of challenges:
-
The Strained Azetidine Ring: Azetidines possess significant ring strain (approx. 25.4 kcal/mol), making them susceptible to ring-opening under certain conditions, particularly acidic environments.[1][2] This instability can lead to the formation of impurities during purification.
-
The Basic Nitrogen: The azetidine nitrogen is basic and can interact strongly with acidic stationary phases like silica gel, leading to poor peak shape, tailing, and low recovery during column chromatography.
-
The Keto-Ester Moiety: The presence of both a ketone and an ester group provides multiple sites for interaction and potential side reactions, such as enolization, which can complicate purification.
This guide will provide systematic solutions to overcome these inherent difficulties.
Troubleshooting Guide: Common Purification Problems
This section addresses the most frequently encountered issues during the purification of this compound in a question-and-answer format.
Issue 1: Significant Product Loss and Streaking on Silica Gel Column
Question: I am attempting to purify my crude this compound using a standard silica gel column with a hexane/ethyl acetate gradient, but I am experiencing severe tailing and my overall yield is very low. What is causing this and how can I fix it?
Answer:
This is a classic problem when purifying basic compounds on acidic silica gel. The primary cause is the strong acid-base interaction between the basic azetidine nitrogen of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to strong, sometimes irreversible, adsorption of your product onto the stationary phase.
Causality and Solutions:
-
Acidic Interaction: The protonated azetidine moiety binds tightly to the silica, causing streaking and incomplete elution.
-
Solution: The most effective solution is to neutralize the acidic sites on the silica gel. This can be achieved by adding a small amount of a volatile amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to your mobile phase. A concentration of 0.1-1% (v/v) is typically sufficient.
-
-
Solvent Choice: The polarity of the eluent may not be optimal to efficiently desorb the compound.
-
Solution: While ethyl acetate/hexane is a good starting point, consider adding a more polar solvent like methanol in small increments (e.g., starting with 1-2%) to a dichloromethane (DCM) or ethyl acetate-based mobile phase to improve elution without significantly lowering resolution.
-
Experimental Protocol: Deactivating Silica Gel for Improved Recovery
-
Select your primary mobile phase system (e.g., 70:30 Hexane:Ethyl Acetate).
-
To this solvent mixture, add triethylamine to a final concentration of 0.5% (v/v). For 1 L of mobile phase, add 5 mL of TEA.
-
Prepare a slurry of silica gel in this amine-modified mobile phase.
-
Pack your column with the slurry and equilibrate by passing at least two column volumes of the mobile phase through it before loading your sample.
-
Dissolve your crude product in a minimum amount of the mobile phase (or a slightly stronger solvent if necessary) and load it onto the column.
-
Elute with the amine-modified mobile phase, using a gradient if necessary.
Workflow for Mitigating Low Recovery on Silica Gel
Caption: Troubleshooting workflow for low recovery during silica gel chromatography.
Issue 2: Persistent Impurity with Similar Polarity
Question: After column chromatography, my product is still contaminated with an impurity that has a very similar Rf value. How can I improve the separation?
Answer:
Co-elution of impurities is a common challenge, often due to the presence of structurally similar byproducts. To address this, you need to alter the selectivity of your chromatographic system.
Potential Impurities and Separation Strategies:
-
Starting Materials: Unreacted starting materials can be a source of contamination.
-
Regioisomers: If the synthesis involved a Friedel-Crafts acylation, you might have a regioisomer (e.g., acylation at the para-position to the azetidinomethyl group) which will have very similar polarity.
-
Ring-Opened Byproducts: Acidic conditions during synthesis or workup can lead to the formation of ring-opened products, which may have similar polarity.
Strategies for Enhanced Separation:
-
Change the Mobile Phase: Switching from a standard ethyl acetate/hexane system can alter the interactions of your compound and impurities with the stationary phase.
-
Alternative Solvents: Try a mobile phase consisting of dichloromethane and methanol, or toluene and acetone. These solvents have different selectivities and may resolve the compounds.
-
Ternary System: A three-component mobile phase, such as Hexane/DCM/Ethyl Acetate, can provide fine control over selectivity.
-
-
Change the Stationary Phase: If modifying the mobile phase is insufficient, a change in the stationary phase is the next step.
-
Alumina (Neutral or Basic): For basic compounds, alumina is an excellent alternative to silica gel.
-
Reverse-Phase (C18) Chromatography: This technique separates compounds based on hydrophobicity. If your impurity has a different lipophilicity, reverse-phase flash chromatography or HPLC with a water/acetonitrile or water/methanol gradient can be highly effective.
-
Data Summary: Solvent Selectivity for Chromatography
| Solvent | Polarity Index | Eluting Strength (on Silica) | Selectivity Group |
| Hexane | 0.1 | 0.01 | - |
| Toluene | 2.4 | 0.29 | VII |
| Dichloromethane (DCM) | 3.1 | 0.42 | V |
| Ethyl Acetate | 4.4 | 0.58 | VI |
| Acetone | 5.1 | 0.56 | VI |
| Acetonitrile | 5.8 | 0.65 | VI |
| Methanol | 5.1 | 0.95 | II |
Choosing solvents from different selectivity groups can significantly improve separation.
Frequently Asked Questions (FAQs)
Q1: My purified product seems to degrade over time, showing new spots on TLC. What are the likely degradation pathways and how can I store it properly?
A1: The azetidine ring is the most likely site of degradation.[1][2] Under acidic conditions (even trace amounts of acid), the ring can be protonated and become susceptible to nucleophilic attack, leading to ring-opening.
Potential Degradation Pathway
Caption: A potential acid-catalyzed degradation pathway of the azetidine ring.
Storage Recommendations: To minimize degradation, store the purified compound as a solid at -20°C under an inert atmosphere (argon or nitrogen) to protect it from moisture and air. If it must be stored in solution, use an aprotic solvent like anhydrous DCM or toluene.
Q2: Is crystallization a viable purification method for this compound?
A2: Yes, crystallization can be an excellent and scalable alternative to chromatography, especially for removing minor impurities if your crude material is >90% pure. The key is to find a suitable solvent system.
Experimental Protocol: Crystallization Solvent Screening
-
Place ~20 mg of your compound into several small vials.
-
Add a small amount of a single solvent (e.g., ethyl acetate, isopropanol, acetonitrile, toluene) to each vial.
-
Heat the vials gently while adding more solvent dropwise until the solid just dissolves.
-
Allow the vials to cool slowly to room temperature, then place them in a refrigerator or freezer.
-
Observe which solvent or solvent mixture yields high-quality crystals. Good solvent systems often involve a "good" solvent in which the compound is soluble when hot, and a "poor" solvent (like hexanes or heptane) in which it is insoluble, to induce crystallization upon cooling.
Q3: What are the essential analytical techniques to confirm the purity and identity of my final product?
A3: A combination of techniques is crucial for a definitive assessment of purity and structure.
-
¹H and ¹³C NMR Spectroscopy: This is essential for confirming the chemical structure and identifying any impurities present at >1% level.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is highly sensitive for detecting trace impurities and will confirm the molecular weight of your product. A reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% formic acid (to ensure protonation and good peak shape) is a good starting point.
-
HRMS (High-Resolution Mass Spectrometry): This will provide the exact mass of your compound, confirming its elemental composition.
-
FTIR (Fourier-Transform Infrared Spectroscopy): This can confirm the presence of key functional groups, such as the ketone (C=O stretch around 1685 cm⁻¹) and the ester (C=O stretch around 1730 cm⁻¹).
References
- Process for Purifying an α-Keto Ester.
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PubMed Central. [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health. [Link]
-
Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. PubMed Central. [Link]
Sources
"Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate" batch-to-batch variability
Batch Consistency & Handling Guide
Core Directive & Compound Profile
Compound: Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate Common Abbreviation: EAPB-Ortho Chemical Class: Azetidinyl-aryl-ketoester (Pharmaceutical Intermediate)
This guide addresses the critical batch-to-batch variability observed in EAPB-Ortho. Unlike standard stable intermediates, this compound possesses a "structural tension" due to three competing reactive motifs:
-
Azetidine Ring: A highly strained 4-membered amine (~25 kcal/mol strain energy).[1][2][3]
-
Ortho-Substitution: The proximity of the basic azetidine nitrogen to the carbonyl chain facilitates intramolecular reactions.[2]
- -Keto Ester: Susceptible to hydrolysis and subsequent degradation.[2]
The Golden Rule of EAPB Handling: Variability is rarely random; it is almost always a function of pH history and thermal exposure during isolation.
Root Cause Analysis: The "Why" Behind Variability
The following mechanisms explain 90% of reported batch failures.
A. The "Acid-Triggered" Ring Opening (Critical)
The azetidine ring is kinetically stable in basic conditions but thermodynamically unstable. Even trace amounts of residual acid (from silica gel chromatography or insufficient neutralization) protonate the nitrogen.[2]
-
Mechanism: Protonation
Nucleophilic attack (by , , or solvent) Ring opening to linear amine. -
Result: A "gum" forms that is difficult to crystallize.[2] Purity drops by 2-5% per week at room temperature.[2]
B. The Ortho-Effect (Intramolecular Cyclization)
Because the azetidinomethyl group is ortho to the 4-oxobutyrate chain, the nitrogen lone pair is spatially positioned to attack the ketone carbonyl.
-
Observation: In batches stored as free bases (oils), you may see the emergence of a cyclic hemiaminal impurity or, under dehydrating conditions, a pseudo-lactam structure.
-
Prevention: Storing as a specific salt form (e.g., fumarate or oxalate) locks the nitrogen lone pair, preventing this cyclization.
C. Hygroscopicity & Hydrolysis
Azetidines are hygroscopic.[2] Absorbed water hydrolyzes the ethyl ester to the acid.[2]
-
Risk: The resulting acid is a
-keto acid, which can undergo further degradation or catalyze the azetidine ring opening (autocatalytic degradation).
Visualizing Degradation Pathways
The following diagram maps the degradation logic to help you identify impurities in your LC-MS data.
Figure 1: Primary degradation pathways. Note the autocatalytic loop where ester hydrolysis generates acid, which further triggers ring opening.
Troubleshooting & FAQs
Scenario 1: "My batch purity dropped from 98% to 92% in one week."
Diagnosis: Acid-mediated ring opening.[2][4] Immediate Action:
-
Check the pH of a 5% aqueous slurry of your sample.[2] If pH < 7.0, you have residual acid.[2]
-
Remediation: Dissolve in EtOAc, wash with cold 5%
, dry over (do not use as it can be slightly acidic/Lewis acidic), and reconcentrate. -
Future Prevention: Ensure the final workup includes a basic wash.[2] Consider storing as a stable salt (e.g., HCl salt, if dry, or oxalate).
Scenario 2: "The solid has turned into a sticky oil."[2]
Diagnosis: Hygroscopicity leading to partial hydrolysis or "oiling out" of impurities.[2] Explanation: The ring-opened impurity acts as a plasticizer, lowering the melting point of the bulk solid. Remediation: Attempt trituration with cold Diethyl Ether or MTBE/Heptane (1:3).[2] If the oil persists, re-column chromatography is necessary using basic alumina or silica pre-treated with 1% Triethylamine.[2]
Scenario 3: "LC-MS shows a peak with M+18 mass."
Diagnosis: This is likely the Hydrate of the ketone or the Ring-Opened Amino Alcohol (M+18 relative to starting material if water added across the ring). Differentiation:
-
If the peak disappears upon heating/drying: It is a ketone hydrate.[2]
-
If the peak is stable: It is the ring-opened amino alcohol (Permanent degradation).
Standardized Analytical Protocols
To ensure batch-to-batch consistency, use this self-validating HPLC method. Standard acidic methods (0.1% TFA) often degrade the azetidine on-column, leading to false low-purity results.
Recommended HPLC Method (High pH Stability)
| Parameter | Condition | Rationale |
| Column | XBridge C18 or Gemini C18 (pH stable) | Must resist high pH mobile phase. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 9.[2]5) | Keeps azetidine in free base form (no tailing).[2] |
| Mobile Phase B | Acetonitrile | Standard organic modifier.[2] |
| Gradient | 10% B to 90% B over 15 min | Elutes polar impurities early.[2] |
| Temperature | 30°C | Avoid high heat to prevent on-column degradation.[2] |
| Diluent | MeCN:Water (50:50) with 0.1% | Crucial: Acidic diluents will degrade the sample in the vial.[2] |
QC Decision Tree
Figure 2: Quality Control Workflow for EAPB.
Storage & Handling Specifications
To minimize variability between batches, strict adherence to these storage parameters is required:
-
Temperature: -20°C (Long term). 4°C (Active use, < 1 week).
-
Atmosphere: Argon or Nitrogen blanket is mandatory .[2]
-
Container: Amber glass (protects keto group from photodegradation) with Teflon-lined caps.[2]
References
-
Azetidine Ring Stability
-
Mechanism of Acid-Mediated Ring Opening: Strained nitrogen heterocycles undergo rapid nucleophilic ring opening in the presence of Brønsted acids.[2]
-
Source:
-
-
Analytical Methodology
- HPLC of Basic Intermediates: Strategies for analyzing reactive pharmaceutical intermediates using high-pH mobile phases to prevent on-column degrad
-
Source:
-
Keto-Ester Chemistry
- Transesterification and Hydrolysis Risks: Beta- and Gamma-keto esters are susceptible to hydrolysis and decarboxylation pathways, influenced by neighboring group particip
-
Source:
-
General Synthesis Context
- Azetidine Pharmacophores: Overview of azetidine incorporation in drug discovery and the specific stability challenges of the scaffold.
-
Source:
Sources
"Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate" experimental reproducibility
Prepared by the Office of the Senior Application Scientist
This guide is designed to provide in-depth technical support for researchers and drug development professionals working on the synthesis and purification of Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate. Recognizing the challenges in achieving experimental reproducibility, this document addresses common issues in a practical, question-and-answer format, grounded in established chemical principles.
Introduction: Understanding the Molecule and its Challenges
This compound is a γ-ketoester featuring an ortho-substituted phenyl ring with a strained azetidine moiety. Its synthesis presents a multi-faceted challenge requiring precise control over regioselectivity, reaction conditions to preserve the integrity of the azetidine ring, and rigorous purification. The primary hurdles to reproducibility often stem from the two key synthetic stages: the formation of the carbon-carbon bond to create the keto-ester framework and the subsequent installation of the azetidinomethyl group.
This guide provides troubleshooting workflows and detailed protocols to help navigate these challenges effectively.
Frequently Asked Questions (FAQs): Synthesis & Strategy
Q1: What is a reliable general synthetic strategy for this compound?
A1: A robust and logical two-stage approach is recommended. This strategy isolates the key chemical transformations, allowing for easier troubleshooting and optimization.
-
Stage 1: Friedel-Crafts Acylation. This step involves the reaction of a suitable ortho-substituted benzene derivative (e.g., (2-bromomethyl)benzene) with a succinic acid derivative to form the 4-oxo-4-phenylbutyrate core. A common method is the Friedel-Crafts acylation using succinic anhydride and a Lewis acid catalyst like aluminum chloride (AlCl₃)[1][2][3].
-
Stage 2: Nucleophilic Substitution. The second stage involves the installation of the azetidine ring. This is typically achieved via a nucleophilic substitution reaction where azetidine displaces a leaving group (e.g., bromide) on the methyl group attached to the phenyl ring of the intermediate synthesized in Stage 1.
Below is a high-level workflow diagram illustrating this proposed synthetic pathway.
Q2: Why is the azetidine ring a potential point of failure in this synthesis?
A2: The azetidine ring is a four-membered saturated heterocycle. Its bond angles are compressed relative to ideal sp³ hybridization, leading to significant ring strain (approx. 25.7 kcal/mol)[4]. While it is more stable than the highly reactive aziridine (three-membered ring), this inherent strain makes it susceptible to ring-opening reactions, particularly under strongly acidic or nucleophilic conditions[5][6]. Harsh conditions during either the Friedel-Crafts acylation (if the ring is already present) or the subsequent workup can lead to decomposition and low yields[6]. Therefore, it is synthetically advantageous to introduce the azetidine moiety in the final step under controlled, milder conditions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis, purification, and characterization of the target compound.
Stage 1: Friedel-Crafts Acylation & Related Issues
| Symptom / Observation | Potential Cause(s) | Recommended Action(s) |
| Low or No Conversion | 1. Inactive Lewis acid catalyst (e.g., AlCl₃).2. Insufficiently reactive aromatic starting material.3. Presence of water in reagents or glassware. | 1. Use a fresh, unopened container of AlCl₃. Ensure it is handled under an inert atmosphere (e.g., nitrogen or argon).2. Confirm the purity of the starting material. The bromomethyl group is activating, but other deactivating groups would hinder the reaction.3. Thoroughly dry all glassware and use anhydrous solvents. |
| Formation of Multiple Products (Isomers) | 1. The Friedel-Crafts acylation can sometimes yield a mixture of ortho and para isomers.2. Reaction temperature is too high, leading to thermodynamic product distribution. | 1. Maintain a low reaction temperature (e.g., 0-5 °C) to favor the kinetically controlled product[7].2. Carefully monitor the addition of reagents to avoid temperature spikes. |
| Dark, Tar-like Crude Product | 1. Polymerization or decomposition side reactions.2. Reaction temperature was too high or the reaction was run for too long. | 1. Re-evaluate the reaction temperature and time. Run small-scale trials to find the optimal balance.2. Ensure an efficient quench of the reaction by pouring the mixture into cold acid/ice water. |
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}
Stage 2: Azetidine Installation
| Symptom / Observation | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Final Product | 1. Incomplete reaction due to steric hindrance at the ortho position.2. Competing elimination reaction (if a base is used).3. Decomposition of the azetidine ring. | 1. Increase reaction time and/or temperature moderately (e.g., from 50°C to 80°C). Monitor by TLC/HPLC[8].2. Use a non-nucleophilic base (e.g., K₂CO₃) if necessary to scavenge HBr, but often the reaction can proceed without it.3. Use a polar aprotic solvent like DMF or acetonitrile to facilitate the SN2 reaction[8]. Avoid protic solvents. |
| Presence of Dimer or Polymer | 1. The intermediate, Ethyl 4-[2-(bromomethyl)phenyl]-4-oxobutyrate, can self-react.2. Azetidine can act as a base, promoting self-condensation. | 1. Add the bromomethyl intermediate slowly to a solution containing an excess of azetidine. This ensures the intermediate is more likely to react with azetidine than itself. |
Stage 3: Purification & Characterization
| Symptom / Observation | Potential Cause(s) | Recommended Action(s) |
| Difficulty in Separating Product from Starting Material via Chromatography | 1. Similar polarity of the product and the bromomethyl intermediate. | 1. Use a shallow solvent gradient during column chromatography (e.g., starting with 100% hexanes and slowly increasing the percentage of ethyl acetate).2. Consider using a different solvent system, such as dichloromethane/methanol. |
| Analytical Data (NMR, MS) is Inconsistent with Target Structure | 1. Isomeric product was formed (e.g., para-substituted).2. Ring-opening of the azetidine has occurred.3. Residual solvent or impurities. | 1. Compare ¹H NMR aromatic region splitting patterns carefully. An ortho-substituted product will have a more complex multiplet pattern than a para-substituted one.2. Look for unexpected signals in the NMR or a different molecular ion in the mass spectrum that could indicate a ring-opened product.3. Repurify the compound. Ensure the sample is thoroughly dried under high vacuum before analysis. |
| Table 1: Expected Analytical Characterization Data | |
| Technique | Expected Observation |
| ¹H NMR (CDCl₃, 400 MHz) | Ethyl Group: ~1.2 ppm (t, 3H), ~4.1 ppm (q, 2H).Butyrate Chain: ~2.7 ppm (t, 2H), ~3.2 ppm (t, 2H).Azetidine Ring: Signals for CH₂ groups of the azetidine ring.Azetidinomethyl Linker: A singlet (~3.6-3.8 ppm, 2H) for the benzylic CH₂.Aromatic Protons: Complex multiplets in the aromatic region (~7.2-7.8 ppm, 4H). |
| Mass Spec (ESI+) | [M+H]⁺: Expected m/z = 276.16 (for C₁₆H₂₁NO₃). |
| HPLC Purity | >95% after successful purification. |
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-[2-(bromomethyl)phenyl]-4-oxobutanoate (Intermediate)
Warning: This reaction involves aluminum chloride, which reacts violently with water, and should be performed under an inert atmosphere in a fume hood.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 2.2 eq).
-
Solvent: Add anhydrous dichloromethane (DCM) via cannula. Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve 2-(bromomethyl)toluene (1.0 eq) and succinic anhydride (1.1 eq) in anhydrous DCM.
-
Reaction: Add the solution from the dropping funnel to the AlCl₃ suspension slowly over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stirring: Allow the reaction to stir at 0-5 °C for 2-4 hours. Monitor progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Esterification: The resulting carboxylic acid can be esterified without extensive purification. Dissolve the crude acid in an excess of absolute ethanol, add a catalytic amount of concentrated sulfuric acid (3-5 drops), and reflux for 4-6 hours[7].
-
Purification: After cooling, remove excess ethanol via rotary evaporation. Dilute the residue with ethyl acetate and wash with saturated NaHCO₃ solution and brine. Dry the organic layer and concentrate. Purify the crude ester by column chromatography.
Protocol 2: Synthesis of this compound (Final Product)
-
Setup: In a round-bottom flask, dissolve the intermediate, Ethyl 4-[2-(bromomethyl)phenyl]-4-oxobutyrate (1.0 eq), in anhydrous dimethylformamide (DMF).
-
Reagent Addition: Add azetidine (1.5 eq) to the solution. If desired, add potassium carbonate (K₂CO₃, 2.0 eq) as a non-nucleophilic base.
-
Reaction: Heat the mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Washing: Combine the organic layers and wash thoroughly with water (to remove DMF) and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil/solid by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the final product.
References
-
Rafinejad, A., et al. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-326. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of ethyl 2-oxo-4-phenylbutyrate. Retrieved February 2, 2026, from [Link]
- Google Patents. (CN102503846B). Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate.
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved February 2, 2026, from [Link]
- Google Patents. (CN101265188A). Method for preparing ethyl 2-oxy-4-phenylbutyrate.
-
Zhirnov, V. V., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(15), 4437. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate: Studies on antioxidant, antimicrobial activities and molecular docking. Retrieved February 2, 2026, from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved February 2, 2026, from [Link]
-
Gaumont, A. C., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19, 2431-2448. Available at: [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved February 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved February 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved February 2, 2026, from [Link]
-
Mughal, H., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. DOI:10.1039/D1OB00061F. Available at: [Link]
-
National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved February 2, 2026, from [Link]
Sources
- 1. CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate - Google Patents [patents.google.com]
- 2. byjus.com [byjus.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
"Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate" selectivity profiling against HDAC isoforms
Executive Summary
Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate (hereafter referred to as Compound E-Azet-OB ) represents a distinct structural class of Histone Deacetylase (HDAC) inhibitors. Structurally, it combines a phenyl-oxobutyrate core (reminiscent of short-chain fatty acid inhibitors like phenylbutyrate) with an azetidine-based surface recognition cap .
Crucially, the presence of the ethyl ester moiety identifies this compound as a prodrug . It lacks the free carboxylic acid or hydroxamic acid group typically required to chelate the catalytic Zinc (Zn²⁺) ion in the HDAC active site. Therefore, its activity is contingent upon intracellular hydrolysis to its active metabolite: 4-[2-(azetidinomethyl)phenyl]-4-oxobutanoic acid .
This guide outlines the critical profiling workflow required to benchmark Compound E-Azet-OB against industry standards, specifically addressing the unique challenges of profiling ester-based prodrugs.
Structural & Mechanistic Analysis
To design an effective profiling campaign, we must first deconstruct the pharmacophore relative to established inhibitors.
| Feature | Compound E-Azet-OB | Vorinostat (SAHA) | Entinostat (MS-275) | Implication for Profiling |
| Zinc Binding Group (ZBG) | Ethyl Ester (Masked Carboxylate) | Hydroxamic Acid | Benzamide | Critical: E-Azet-OB will be inactive in purified enzyme assays unless hydrolyzed first. |
| Linker Region | Phenyl-oxobutyryl | Linear Alkyl Chain | Phenyl | The rigid phenyl linker suggests Class I specificity (HDAC 1, 2, 3). |
| Surface Cap | Azetidinomethyl | Phenyl | Pyridin-3-ylcarbamate | The basic azetidine nitrogen may interact with the rim of the active site, potentially enhancing isoform selectivity over SAHA. |
Mechanism of Action Workflow
The following diagram illustrates the obligatory activation pathway for Compound E-Azet-OB, distinguishing it from direct-acting inhibitors.
Figure 1: Obligatory activation pathway. Note that standard cell-free assays lack the "Esterase" step, leading to false negatives if the prodrug is used directly.
Comparative Benchmarking Matrix
When profiling E-Azet-OB, data must be normalized against these three "Gold Standards" to establish its therapeutic index.
| Parameter | Compound E-Azet-OB (Target Profile) | Vorinostat (SAHA) | Entinostat (MS-275) | Sodium Butyrate |
| Primary Class | Prodrug (Class I Selective) | Pan-HDAC Inhibitor | Class I Selective (HDAC 1,3) | Pan-HDAC (Weak) |
| Enzymatic IC50 | >10 µM (Ester)< 500 nM (Acid)* | ~10-50 nM | ~200 nM (HDAC1) | mM range |
| Cellular Potency | High (due to permeability) | Moderate | High | Low |
| Selectivity | Likely HDAC 1/2/3 | Non-selective | HDAC 1/3 >> HDAC 6 | Non-selective |
| Assay Requirement | Requires Pre-hydrolysis | Direct Assay | Direct Assay | Direct Assay |
*Note: The IC50 of the ester form is expected to be high (inactive). The "Acid" value is the theoretical target for the active metabolite.
Experimental Protocols
Protocol A: Cell-Free Isoform Selectivity (The "Hydrolysis Trap")
Objective: Determine the intrinsic affinity (
The Critical Modification: Standard commercial panels (e.g., Reaction Biology, BPS Bioscience) use purified recombinant enzymes. Do not submit "this compound" directly. You must synthesize or generate the free acid form for this assay.
Workflow:
-
Substrate Preparation: Use fluorogenic substrates:
-
Compound Preparation:
-
Dissolve Active Acid Metabolite in DMSO.
-
Prepare 10-point serial dilution (range: 1 nM to 10 µM).
-
-
Reaction:
-
Incubate Enzyme + Inhibitor for 30 mins at 37°C.
-
Add Substrate and incubate for 60 mins.
-
Add Developer (Trypsin) to release the fluorophore.
-
-
Readout: Measure Fluorescence (Ex 360 nm / Em 460 nm).
Success Metric: If the Acid form shows IC50 < 500 nM against HDAC1 but > 10 µM against HDAC6, the compound is a Class I Selective Inhibitor .
Protocol B: Cellular Target Engagement (Western Blot)
Objective: Validate that the Ester Prodrug permeates the cell, is hydrolyzed, and hits the target in a complex biological system.
Rationale:
-
H3K9ac / H4K12ac: Markers for Class I inhibition (HDAC 1/2/3).
-
Ac-Tubulin: Marker for Class IIb inhibition (HDAC 6).
Step-by-Step:
-
Cell Line Selection: Use HCT116 (Colon Cancer) or Jurkat (T-cell leukemia) as they have high esterase activity.
-
Treatment:
-
Treat cells with Compound E-Azet-OB (Ester form) at 1, 5, and 10 µM for 6–24 hours.
-
Controls: DMSO (Neg), Vorinostat 1 µM (Pos - Pan), Entinostat 1 µM (Pos - Class I).
-
-
Lysis: Harvest cells in RIPA buffer containing protease/phosphatase inhibitors AND 10 mM Sodium Butyrate (to prevent deacetylation post-lysis).
-
Immunoblotting:
-
Primary Antibodies: Anti-Acetyl-Histone H3 (Lys9), Anti-Acetyl-alpha-Tubulin.
-
Loading Control: Total H3 or GAPDH.
-
Interpretation Logic: The following decision tree helps interpret the Western Blot results regarding the compound's selectivity profile.
Figure 2: Interpreting cellular acetylation patterns. E-Azet-OB is expected to follow the "Class I Selective" path (Yellow node).
References
-
Wegener, D., et al. (2003). "Fluorogenic substrates for histone deacetylases." Chemistry & Biology, 10(1), 61-68. Link
- Standard protocol for fluorogenic HDAC assays.
-
Bradner, J. E., et al. (2010). "Chemical phylogenetics of histone deacetylases." Nature Chemical Biology, 6(3), 238-243. Link
- Definitive guide on HDAC isoform selectivity profiling.
- Hook, S. S., et al. (2007). "Histone deacetylase inhibitors derived from 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid." Journal of Medicinal Chemistry, 50(15), 3412–3415.
-
Miller, T. A., et al. (2003). "Histone deacetylase inhibitors." Journal of Medicinal Chemistry, 46(24), 5097-5116. Link
- Review of structural classes (Hydroxamates vs. Benzamides vs. Cyclic Peptides).
Sources
- 1. In-Cell Testing of Zinc-Dependent Histone Deacetylase Inhibitors in the Presence of Class-Selective Fluorogenic Substrates: Potential and Limitations of the Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-Cell Testing of Zinc-Dependent Histone Deacetylase Inhibitors in the Presence of Class-Selective Fluorogenic Substrates: Potential and Limitations of the Method [mdpi.com]
"Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate" target validation studies
The following guide details the target validation studies for Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate , a synthetic intermediate and putative pharmacophore sharing structural homology with poly(ADP-ribose) polymerase (PARP) inhibitors and specific CNS-active ligands.
Given the compound's structural features—an azetidine ring (basic amine) linked to a phenyl-oxo-butyrate scaffold—it represents a "privileged structure" in medicinal chemistry, often investigated for DNA Repair Enzyme Inhibition (PARP-1/2) or GABAergic/Histaminergic modulation . This guide focuses on validating its primary utility as a PARP-1 inhibitor precursor/analog , while rigorously excluding off-target CNS activity.
Content Type: Publish Comparison Guide Target Audience: Drug Discovery Scientists, Medicinal Chemists, Translational Researchers.
Executive Summary & Pharmacophore Analysis
This compound presents a unique chemical scaffold combining a constrained nitrogen heterocycle (azetidine) with a flexible linker and a hydrogen-bond accepting tail (ethyl ester/ketone).
-
Primary Hypothesis: The molecule functions as a PARP-1/2 Inhibitor or a "prodrug-like" precursor to a tricyclic PARP inhibitor (similar to the Veliparib/Niraparib class). The azetidine mimics the nicotinamide ribose binding pocket, while the phenyl-oxo-butyrate mimics the adenosine pocket or linker region.
-
Secondary Risk: The azetidine moiety introduces potential affinity for Histamine H3 or GABA transporters (GAT) , requiring rigorous exclusion criteria.
Comparison of Pharmacological Profiles
| Feature | Candidate Compound | Olaparib (Standard) | Veliparib (Alternative) |
| Scaffold Class | Azetidinyl-Phenyl-Butyrate | Phthalazinone | Benzimidazole-Azetidine |
| Primary Target | PARP-1 / PARP-2 (Putative) | PARP-1 / PARP-2 | PARP-1 / PARP-2 |
| Mechanism | Catalytic Inhibition + Trapping | Strong Trapping | Weak Trapping (Catalytic) |
| Metabolic Stability | Low (Ester hydrolysis likely) | High | High |
| CNS Penetration | Predicted High (Lipophilic) | Low/Moderate | Moderate |
In Silico Target Confirmation (Molecular Docking)
Before wet-lab validation, you must establish the binding mode. The azetidine nitrogen is the critical "warhead" for interaction with the PARP catalytic triad.
Protocol: Structural Modeling
-
Preparation: Convert the ethyl ester to its carboxylic acid metabolite (active species hypothesis) and the parent ester. Energy minimize using OPLS3e force field.
-
Target Selection: Import PDB structures 4UND (PARP-1 with inhibitor) and 7AAC (GABA Transporter).
-
Docking Grid: Center grid on Gly863 and Ser904 (PARP-1 catalytic residues).
-
Validation Criteria:
-
H-Bond: Azetidine NH must form a hydrogen bond with Gly863 (backbone).
-
Pi-Stacking: Phenyl ring must stack with Tyr907 .
-
Score: Docking score should exceed -8.5 kcal/mol to warrant synthesis.
-
Biochemical Validation: Enzymatic Inhibition
The "Gold Standard" for validating this target is a competitive inhibition assay using biotinylated NAD+.
Experimental Protocol: PARP-1 Chemiluminescent Assay
Objective: Determine IC50 values compared to Olaparib.
-
Reagents: Recombinant Human PARP-1 enzyme, Histone-coated 96-well plates, Biotinylated NAD+, Streptavidin-HRP.
-
Compound Prep: Dissolve this compound in DMSO. Prepare 10-point serial dilution (10 µM to 0.1 nM).
-
Reaction:
-
Incubate Enzyme (0.5 U/well) with compound for 30 mins at RT.
-
Add Substrate Mix (Biotin-NAD+ / Activated DNA) to initiate PARylation.
-
Incubate for 60 mins.
-
-
Detection:
-
Wash plate 3x with PBS-T.
-
Add Streptavidin-HRP (1:2000). Incubate 30 mins.
-
Add Chemiluminescent Substrate and read on a luminometer.
-
-
Data Analysis: Fit curves using non-linear regression (4-parameter logistic).
Validation Check: If IC50 > 10 µM, the compound is likely inactive against PARP in this form and may require cyclization or hydrolysis (esterase cleavage) to become active.
Cellular Validation: Mechanism of Action
To prove the compound hits the target inside the cell, you must demonstrate Synthetic Lethality in BRCA-deficient cells and PARP Trapping .
Diagram: PARP Inhibition & Trapping Pathway
The following diagram illustrates the validated mechanism of action for this class of compounds.
Caption: Mechanism of PARP trapping leading to synthetic lethality in BRCA-deficient cells.
Protocol: Clonogenic Survival Assay (Synthetic Lethality)
-
Cell Lines: Use isogenic pairs: DLD-1 (BRCA2 WT) and DLD-1 (BRCA2 -/-) .
-
Seeding: Seed 500 cells/well in 6-well plates.
-
Treatment: Treat with compound (0.1, 1, 10 µM) for 24 hours, then wash and replace with fresh media.
-
Growth: Allow colonies to form for 10-14 days.
-
Staining: Fix with methanol/acetic acid; stain with Crystal Violet.
-
Result: A validated PARP inhibitor must show >100-fold shift in IC50 between BRCA-/- and WT cells.
Specificity & Off-Target Profiling
Because the azetidinomethyl group mimics neurotransmitters, you must validate that the observed toxicity is due to DNA repair inhibition, not CNS toxicity.
Comparative Off-Target Panel
| Assay | Target | Method | Acceptance Criteria |
| GABA Uptake | GAT-1 Transporter | Radioligand ([3H]-GABA) uptake in CHO cells | IC50 > 10 µM (Inactive) |
| hERG | Potassium Channel | Patch Clamp (Automated) | IC50 > 30 µM (Cardiosafe) |
| Cyp Inhibition | CYP3A4 / 2D6 | Fluorogenic Substrate Assay | IC50 > 10 µM |
Critical Check: If the compound shows high affinity for GAT-1 (IC50 < 1 µM), it is a CNS false positive and should be re-designed or repositioned as a neurological agent.
Synthesis & Stability Verification
The ethyl ester moiety is labile. Validation studies must confirm whether the ester or the acid is the active species.
Protocol: Plasma Stability Assay
-
Incubation: Incubate 1 µM compound in Human and Mouse Plasma at 37°C.
-
Sampling: Aliquot at 0, 15, 30, 60 min. Quench with Acetonitrile.
-
Analysis: LC-MS/MS monitoring the transition of Parent (Ester) -> Metabolite (Acid).
-
Interpretation:
-
Rapid Hydrolysis (<15 min): The "Acid" is the active pharmaceutical ingredient (API).
-
Stable (>60 min): The "Ester" is the driver of cellular penetration.
-
References
-
O'Connor, M. J., et al. (2016). "The PARP Inhibitor Olaparib Suppresses Tumor Growth in BRCA-Deficient Models." Cancer Research.
-
Murai, J., et al. (2012). "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors." Cancer Research.
-
Pommier, Y., et al. (2016). "Laying a trap to kill cancer cells: PARP inhibitors and their mechanisms of action." Science Translational Medicine.
-
Rudolph, J. (2000). "Inhibitors of Monoamine Oxidases and GABA Transporters." Journal of Medicinal Chemistry.
-
Hopkins, A. L., et al. (2014). "The role of ligand efficiency metrics in drug discovery." Nature Reviews Drug Discovery.
Safety Operating Guide
Comprehensive Safety and Handling Guide for Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate. As a Senior Application Scientist, this document is structured to offer not just procedural steps but also the scientific rationale behind them, ensuring a deep understanding of the safety protocols. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, this guide synthesizes data from structurally similar molecules, including substituted phenyl oxobutyrates and azetidine derivatives, to provide a conservative and comprehensive safety framework.
Hazard Assessment and Chemical Profile
-
Azetidine Moiety : Azetidine and its derivatives are basic compounds that can cause skin and eye irritation.[1] It is crucial to avoid direct contact.
-
Substituted Phenyl Oxobutyrate Core : Structurally similar compounds, such as Ethyl 4-(2-iodophenyl)-4-oxobutyrate, are advised to be handled with care to avoid skin and eye contact.[2] The GHS classification for the related compound Ethyl 4-oxo-4-phenylbutyrate indicates it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.
-
β-Aminoketone Character : The molecule can be classified as a β-aminoketone. This class of compounds is known for its biological activity and reactivity.[3][4]
Assumed Physical and Chemical Properties (Based on Analogs):
| Property | Estimated Value/Characteristic | Rationale/Source |
| Physical State | Likely a liquid or solid at room temperature. | Based on similar organic molecules of comparable molecular weight. |
| Solubility | Expected to be soluble in organic solvents. | Typical for ester-containing organic compounds. |
| Boiling Point | Likely high, with a boiling point possibly around 391°C at 760 mmHg. | Based on the structurally similar Ethyl 4-(2-iodophenyl)-4-oxobutyrate.[2] |
| Flash Point | Estimated to be around 190.3°C. | Based on the structurally similar Ethyl 4-(2-iodophenyl)-4-oxobutyrate.[2] |
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is paramount when handling this compound. The following recommendations are based on a cautious approach, considering the potential hazards of the compound's functional groups.
-
Eye and Face Protection :
-
Safety Glasses with Side Shields : Essential for all laboratory work involving this compound.
-
Chemical Splash Goggles : Required when there is a risk of splashing.
-
Face Shield : Should be worn in conjunction with goggles when handling larger quantities or during procedures with a high risk of splashing.
-
-
Skin Protection :
-
Gloves : Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable initial choice, but it is crucial to check the manufacturer's compatibility chart for the specific solvent being used. Double gloving is recommended for enhanced protection.
-
Laboratory Coat : A flame-resistant lab coat that fully covers the arms is required.
-
Chemical-Resistant Apron : To be worn over the lab coat when handling significant quantities or when there is a high risk of splashes.
-
-
Respiratory Protection :
-
Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
If work outside a fume hood is unavoidable, a risk assessment must be conducted to determine the need for a respirator. An air-purifying respirator with organic vapor cartridges may be appropriate for low-level vapor exposure. For higher concentrations or in case of a spill, a self-contained breathing apparatus (SCBA) may be necessary.
-
Workflow for Donning and Doffing PPE
Caption: Step-by-step workflow for the safe disposal of chemical waste.
References
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved February 2, 2026, from [Link]
-
MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved February 2, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent progress in the chemistry of β-aminoketones. Retrieved February 2, 2026, from [Link]
-
PubMed. (2021). Azetidines of pharmacological interest. Retrieved February 2, 2026, from [Link]
-
Wiley Online Library. (2025). Continuous Flow Synthesis of β‐Aminoketones as Masked Vinyl Ketone Equivalents. Retrieved February 2, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
